2-Bromo-3-fluoropropionic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-bromo-3-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVAAEPPEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39621-37-9, 16652-36-1 | |
| Record name | NSC244700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and safety information for 2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1). This valuable building block is of significant interest in medicinal chemistry and drug development due to its potential for incorporation into a variety of molecular scaffolds.
Chemical and Physical Properties
This compound is a halogenated carboxylic acid. The presence of both bromine and fluorine atoms imparts unique reactivity and physicochemical properties to the molecule. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 16652-36-1 | [1] |
| Molecular Formula | C₃H₄BrFO₂ | [1] |
| Molecular Weight | 170.97 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.954 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.466 | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. | |
| pKa | Data not available. |
Synthesis of this compound: A Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
3-Fluoropropionic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or red phosphorus
-
Water (H₂O)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: In a round-bottom flask, place 3-fluoropropionic acid and a catalytic amount of phosphorus tribromide (or red phosphorus). The flask should be equipped with a dropping funnel and a reflux condenser.
-
Bromination: Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and the temperature should be controlled. After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.
-
Hydrolysis: After the reaction is complete, cool the mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.
-
Drying and Solvent Removal: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation.
Safety and Handling
This compound is classified as a corrosive substance.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
Use a respirator with an appropriate filter if handling in a poorly ventilated area.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. However, spectral data for the similar compound, 2-bromopropionic acid, can provide some insights into the expected spectral features.[3] For definitive characterization, it is recommended to acquire spectral data on a purified sample of this compound. Commercial suppliers may provide this information upon request.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position—allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates and other complex organic molecules. Its potential applications are in the development of new therapeutic agents and agrochemicals.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Bromo-3-fluoropropionic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3-fluoropropionic acid, followed by its alpha-bromination. An alternative pathway starting from 3-fluoroalanine is also discussed. This document furnishes detailed experimental protocols, quantitative data, and reaction diagrams to facilitate its application in a laboratory setting.
Core Synthesis Pathway: A Two-Step Approach
The most direct and widely applicable synthesis of this compound involves a two-step sequence:
-
Step 1: Synthesis of 3-Fluoropropionic Acid via Halogen Exchange. This initial step establishes the C-F bond, a critical component of the target molecule. The most common method is a nucleophilic substitution reaction on a 3-halopropionic acid precursor.
-
Step 2: Alpha-Bromination via Hell-Volhard-Zelinsky Reaction. The second step introduces the bromine atom at the carbon adjacent to the carboxylic acid (the alpha-position) using the robust and well-established Hell-Volhard-Zelinsky (HVZ) reaction.
Below is a detailed exploration of each step, including experimental procedures and expected outcomes.
Step 1: Synthesis of 3-Fluoropropionic Acid
The synthesis of 3-fluoropropionic acid is typically achieved through a halogen exchange (Halex) reaction, where a more reactive halogen, such as chlorine or bromine, is displaced by a fluoride ion.
Reaction Scheme:
Figure 1: Synthesis of 3-Fluoropropionic Acid via Halogen Exchange.
Experimental Protocol: Halogen Exchange Fluorination
This protocol is adapted from analogous halogen exchange reactions.
-
Reagents and Equipment:
-
3-Chloropropionic acid
-
Anhydrous potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for extraction and distillation
-
-
Procedure:
-
To a dry round-bottom flask, add 3-chloropropionic acid and anhydrous potassium fluoride (in a molar excess, typically 1.5 to 2 equivalents).
-
Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to dissolve the reactants.
-
The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The filtrate is then subjected to an appropriate work-up procedure, which may involve extraction with an organic solvent and subsequent washing with water to remove the DMF.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude 3-fluoropropionic acid is purified by vacuum distillation.
-
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Typical Yield | 60-75% | Analogous Reactions |
| Purity | >95% (after distillation) | Analogous Reactions |
Spectroscopic Data for 3-Fluoropropionic Acid
| Technique | Expected Data |
| 1H NMR | Peaks corresponding to the protons on the carbon chain, with characteristic splitting patterns due to fluorine-proton coupling. |
| 13C NMR | Signals for the three carbon atoms, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant. |
| IR | A strong absorption band for the C=O of the carboxylic acid, and a C-F stretching vibration. |
| MS | A molecular ion peak corresponding to the mass of the molecule. |
Step 2: Alpha-Bromination of 3-Fluoropropionic Acid
The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the selective bromination of the alpha-carbon of carboxylic acids.[1]
Reaction Scheme:
Figure 2: Alpha-Bromination via Hell-Volhard-Zelinsky Reaction.
Experimental Protocol: Hell-Volhard-Zelinsky Bromination
This protocol is based on the general procedure for the HVZ reaction.[2]
-
Reagents and Equipment:
-
3-Fluoropropionic acid
-
Bromine (Br₂)
-
Red phosphorus or phosphorus tribromide (PBr₃) as a catalyst
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Apparatus for vacuum distillation
-
-
Procedure:
-
Place 3-fluoropropionic acid and a catalytic amount of red phosphorus or phosphorus tribromide into a dry round-bottom flask.
-
Heat the mixture gently.
-
Add bromine dropwise from the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the red color of bromine).
-
Cool the reaction mixture to room temperature.
-
The crude product, which is the acyl bromide, is carefully hydrolyzed by the slow addition of water.
-
The resulting mixture is then worked up, typically by extraction with a suitable organic solvent.
-
The organic layer is dried, and the solvent is removed.
-
The final product, this compound, is purified by vacuum distillation.
-
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Typical Yield | 70-85% | Analogous HVZ Reactions[2] |
| Purity | >95% (after distillation) | Commercial Product Data[3] |
Spectroscopic and Physical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄BrFO₂ | [3] |
| Molecular Weight | 170.97 g/mol | [3] |
| Appearance | Liquid | [3] |
| Density | 1.954 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.466 | [3] |
Alternative Synthesis Pathway: From 3-Fluoroalanine
An alternative route to this compound involves the diazotization of 3-fluoroalanine, followed by a Sandmeyer-type reaction with a bromide source.
Reaction Scheme:
Figure 3: Alternative Synthesis from 3-Fluoroalanine.
This method, while potentially effective, may be less preferred due to the relative cost and availability of the starting material, 3-fluoroalanine, compared to 3-chloropropionic acid. The reaction also involves the generation of an unstable diazonium salt intermediate.
Summary of Synthesis Pathways
| Pathway | Starting Material | Key Reactions | Advantages | Disadvantages |
| Primary | 3-Chloropropionic Acid | Halogen Exchange, Hell-Volhard-Zelinsky | Readily available starting material, well-established reactions. | Use of bromine and phosphorus halides requires careful handling. |
| Alternative | 3-Fluoroalanine | Diazotization, Sandmeyer-type reaction | May offer stereochemical control if starting from an enantiomerically pure amino acid. | More expensive starting material, involves unstable intermediates. |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the halogen exchange fluorination of 3-chloropropionic acid, followed by the Hell-Volhard-Zelinsky bromination of the resulting 3-fluoropropionic acid. This pathway utilizes well-understood and scalable reactions, making it suitable for both academic research and industrial applications. The provided experimental protocols and data serve as a valuable resource for scientists and professionals engaged in the synthesis of fluorinated organic compounds.
Disclaimer: The experimental procedures outlined in this guide are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. The user is solely responsible for all risks associated with the handling and use of the chemicals and procedures described herein.
References
An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 2-Bromo-3-fluoropropionic acid. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed data and protocols to support research and development activities.
Molecular Structure and Identification
This compound is a halogenated carboxylic acid with the chemical formula C₃H₄BrFO₂. Its structure features a propionic acid backbone substituted with a bromine atom at the alpha position (C2) and a fluorine atom at the beta position (C3). The presence of two different halogen atoms and a chiral center at C2 makes it an interesting molecule for various chemical and pharmaceutical applications.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-Bromo-3-fluoropropanoic acid |
| CAS Number | 16652-36-1 |
| Chemical Formula | C₃H₄BrFO₂ |
| Molecular Weight | 170.97 g/mol |
| SMILES String | OC(=O)C(Br)CF |
| InChI Key | FBPUCVAAEPPEMG-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Liquid | |
| Density | 1.954 g/mL at 25 °C | |
| Boiling Point | 62-63 °C at 0.2 mmHg | |
| Refractive Index | n20/D 1.466 | |
| Flash Point | > 110 °C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid proton, the methine proton at C2, and the methylene protons at C3. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The methine proton at C2 will be a multiplet due to coupling with the adjacent methylene protons and the fluorine atom. The methylene protons at C3 will also appear as a multiplet, coupled to both the C2 proton and the fluorine atom. For comparison, in 2-bromopropionic acid, the methine proton appears around 4.4 ppm and the methyl protons around 1.86 ppm.[1]
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the carbonyl carbon, the C2 carbon bearing the bromine, and the C3 carbon bearing the fluorine. The carbonyl carbon will be the most downfield signal (typically in the range of 170-180 ppm). The C2 carbon, attached to the electronegative bromine atom, will be shifted downfield compared to a simple alkane carbon. Similarly, the C3 carbon, attached to the highly electronegative fluorine atom, will also be significantly downfield.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, likely a triplet of doublets, due to coupling with the adjacent methylene (C3) and methine (C2) protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ will be present due to the C=O stretching of the carbonyl group. C-O stretching and O-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The C-Br and C-F stretching vibrations are also expected in the fingerprint region, typically in the ranges of 500-700 cm⁻¹ and 1000-1400 cm⁻¹, respectively.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 170 and 172 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation of the molecular ion is likely to occur via several pathways. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[2] Cleavage of the C-C bonds will also lead to characteristic fragment ions.
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
Figure 1. Proposed synthesis of this compound.
Methodology:
-
Acid Chloride Formation: 3-Fluoropropionic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride, 3-fluoropropionyl chloride. This reaction is typically carried out in an inert solvent and may require gentle heating.
-
Alpha-Bromination: The resulting acid chloride is then subjected to alpha-bromination using N-bromosuccinimide (NBS) and a catalytic amount of a strong acid, such as hydrobromic acid (HBr). This is a variation of the Hell-Volhard-Zelinsky reaction. The reaction is typically performed in an inert solvent under reflux.
-
Hydrolysis: The alpha-brominated acid chloride is then carefully hydrolyzed by the addition of water to yield the final product, this compound.
-
Purification: The crude product would then be purified using standard techniques such as distillation under reduced pressure or column chromatography.
Note: This is a proposed synthetic route and would require optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available information regarding the specific biological activities and associated signaling pathways of this compound. Research in this area would be necessary to elucidate its potential pharmacological effects.
Given its structure as a halogenated carboxylic acid, it could potentially interact with various biological targets. For instance, propionic acid itself is known to have biological effects, including influencing the gut microbiota and acting as a signaling molecule.[3] The introduction of bromine and fluorine atoms could significantly alter its biological properties, potentially leading to enzyme inhibition or other interactions.
To investigate the biological activity, a logical experimental workflow could be implemented.
Figure 2. Experimental workflow for investigating biological activity.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a halogenated carboxylic acid with potential for further investigation in various fields of chemistry and drug development. This guide provides a summary of its known molecular structure and physicochemical properties. While detailed spectroscopic and biological data are currently limited in the public domain, the information and proposed experimental protocols herein offer a foundation for researchers to build upon. Further studies are warranted to fully characterize this compound and explore its potential applications.
References
In-Depth Technical Guide: The Chemical Reactivity Profile of 2-Bromo-3-fluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid, presents a unique combination of reactive centers, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical reactivity, supported by available data on its physical and chemical properties. The strategic placement of bromine and fluorine atoms, along with the carboxylic acid functionality, dictates its reaction pathways, which primarily include nucleophilic substitution, esterification, amide formation, and dehydrohalogenation. This document aims to serve as a foundational resource for researchers leveraging this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound is a liquid at room temperature with a density of approximately 1.954 g/mL.[1] Its chemical structure combines a carboxylic acid with a bromine atom at the alpha-position and a fluorine atom at the beta-position, leading to a chiral center at the second carbon. The presence of these functional groups significantly influences its physical and chemical characteristics.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄BrFO₂ | [2] |
| Molecular Weight | 170.97 g/mol | [2] |
| CAS Number | 16652-36-1 | [2] |
| Appearance | Liquid | [2] |
| Density | 1.954 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.466 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| SMILES String | OC(=O)C(Br)CF | [2] |
| InChI Key | FBPUCVAAEPPEMG-UHFFFAOYSA-N | [2] |
Synthesis
A general experimental protocol, adapted from the synthesis of 2-bromopropionic acid, is the Hell-Volhard-Zelinsky reaction.[3]
Illustrative Synthetic Protocol (Hell-Volhard-Zelinsky Reaction)
Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.
Materials:
-
3-fluoropropionic acid
-
Red phosphorus
-
Bromine
-
Water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a catalytic amount of red phosphorus is added to 3-fluoropropionic acid.
-
Bromine is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming.
-
After the addition of bromine is complete, the reaction mixture is heated to allow for the formation of the acyl bromide intermediate.
-
The reaction is then carefully quenched with water to hydrolyze the acyl bromide to the corresponding carboxylic acid, this compound.
-
The product is then purified by extraction and distillation under reduced pressure.
A visual representation of this proposed synthetic workflow is provided below.
Caption: Proposed synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the α-bromine, and the β-fluorine.
Reactions of the Carboxylic Acid Group
Like other carboxylic acids, this compound can undergo esterification with alcohols in the presence of an acid catalyst.
General Reaction: R-OH + HOOC-CH(Br)-CH₂F → R-OOC-CH(Br)-CH₂F + H₂O
While specific yields for the esterification of this compound are not documented in the available literature, the synthesis of its methyl ester is mentioned.[4]
The carboxylic acid can be converted to an amide by reaction with an amine, typically after activation to an acyl chloride or through the use of coupling agents.
General Reaction with prior conversion to acyl chloride:
-
HOOC-CH(Br)-CH₂F + SOCl₂ → ClOC-CH(Br)-CH₂F + SO₂ + HCl
-
ClOC-CH(Br)-CH₂F + 2 RNH₂ → RNHOC-CH(Br)-CH₂F + RNH₃Cl
Nucleophilic Substitution at the α-Carbon
The bromine atom at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups.
General Reaction: Nu⁻ + HOOC-CH(Br)-CH₂F → HOOC-CH(Nu)-CH₂F + Br⁻ (where Nu⁻ is a nucleophile)
Dehydrohalogenation
Under basic conditions, this compound can undergo elimination reactions. The presence of both bromine and fluorine offers the possibility of eliminating HBr or HF, with the elimination of HBr being more facile. This would lead to the formation of α,β-unsaturated fluorinated carboxylic acids.
A schematic representation of the primary reaction pathways is shown below.
Caption: Primary reaction pathways for this compound.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the protons on the propionic acid backbone, with splitting patterns influenced by the adjacent bromine and fluorine atoms.
-
¹³C NMR: Resonances for the three carbon atoms, with chemical shifts influenced by the electronegative halogen and oxygen atoms.
-
¹⁹F NMR: A characteristic signal for the fluorine atom.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch, and C-Br and C-F stretching vibrations.
-
Mass Spectrometry: A molecular ion peak and fragmentation patterns corresponding to the loss of bromine, fluorine, and the carboxylic acid group.
Role in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[9] Halogenated building blocks like this compound are therefore of significant interest to medicinal chemists.
While no specific biological activities or involvement in signaling pathways for this compound have been reported, its derivatives have the potential for biological evaluation. The synthesis of various derivatives, such as amides and substituted propionic acids, can lead to the discovery of novel compounds with therapeutic potential.[10][11][12][13] The reactivity of this molecule allows for its incorporation into more complex molecular scaffolds for screening in various biological assays.
Safety and Handling
This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment, including face shields, gloves, and goggles, should be used when handling this compound.[2] It should be stored in a well-ventilated area, away from incompatible materials.
Conclusion
This compound is a versatile reagent with a rich chemical reactivity profile. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for synthetic and medicinal chemists. While detailed quantitative data and specific experimental protocols are currently limited in the public domain, this guide provides a solid foundation for understanding and utilizing the synthetic potential of this compound. Further research into its reactivity and the biological activity of its derivatives is warranted and could lead to the development of novel molecules with significant applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-ブロモ-3-フルオロプロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. 1537-52-6|this compound methyl ester|BLD Pharm [bldpharm.com]
- 5. 2-Bromopropanoic acid [webbook.nist.gov]
- 6. 2-Bromopropanoic acid [webbook.nist.gov]
- 7. 2-Bromopropanoic acid [webbook.nist.gov]
- 8. 16652-36-1|2-Bromo-3-fluoropropanoic acid|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Bromo-3-fluoropropionic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-bromo-3-fluoropropionic acid, a key building block in synthetic organic chemistry and drug discovery. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound.
Introduction
This compound is a halogenated carboxylic acid with significant potential in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a bromine and a fluorine atom, allows for diverse chemical transformations. Accurate spectroscopic characterization is paramount for its use in research and development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~11-13 | Singlet (broad) | 1H | - | -COOH |
| ~4.6-4.9 | Doublet of Doublets | 1H | J(H-F) ≈ 47, J(H-H) ≈ 5 | -CH(Br)- |
| ~4.8-5.1 | Doublet of Triplets | 2H | J(H-F) ≈ 47, J(H-H) ≈ 5 | -CH₂(F) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | -COOH |
| ~78-82 (doublet, J(C-F) ≈ 180-200 Hz) | -CH₂(F) |
| ~40-45 (doublet, J(C-F) ≈ 20-25 Hz) | -CH(Br)- |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1200-1300 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 600-700 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Relative Intensity | Assignment |
| 170/172 | ~1:1 | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |
| 151/153 | Variable | [M-OH]⁺ |
| 125/127 | Variable | [M-COOH]⁺ |
| 91 | Variable | [M-Br]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may vary based on the specific instrumentation used.
NMR Spectroscopy
A sample of this compound (~10-20 mg) is dissolved in a deuterated solvent (~0.7 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
IR Spectroscopy
An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, a small amount of the sample is introduced into the ion source, and the resulting fragments are analyzed. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the spectrometer.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Predicted NMR Correlations
Caption: Predicted ¹H-¹H and ¹H-¹⁹F NMR correlations.
Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromo-3-fluoropropionic Acid
For Immediate Release
This document provides a comprehensive technical overview of the safety and handling precautions for 2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1), a valuable reagent in chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this guide consolidates critical safety data, outlines recommended handling protocols, and provides emergency response procedures to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a corrosive liquid that poses significant health risks upon exposure.[1] It is classified as a hazardous substance and requires stringent safety measures during handling, storage, and disposal. The Globally Harmonized System (GHS) classification and transportation details are summarized below.
Table 1: GHS Classification and Hazard Information
| Classification | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |
| Signal Word | - | Danger[1] |
| GHS Pictogram | GHS05 | Corrosion[1] |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[1] |
Table 2: Transportation Information
| Category | Information |
| UN Number | UN 3265[1] |
| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (this compound) |
| Transport Hazard Class | 8 (Corrosive)[1] |
| Packing Group | III[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C3H4BrFO2 |
| Molecular Weight | 170.965 g/mol [1] |
| Appearance | Liquid[1] |
| Density | 1.954 g/mL at 25 °C[1] |
| Boiling Point | 62-63 °C at 0.2 mmHg[1] |
| Refractive Index | 1.4655[1] |
| Flash Point | >110 °C[1] |
Toxicological Information
Recommended Experimental Protocols for Safe Handling
Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. The following protocols are based on best practices for handling corrosive organic acids.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider using a chemical-resistant apron or suit.
Incompatibilities and Storage
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain. Contact a licensed professional waste disposal service to dispose of this material.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Decomposition Products: Emits toxic fumes under fire conditions.[2]
Accidental Release Measures
In the event of a spill, a clear and immediate response is crucial to mitigate risks. The following workflow outlines the necessary steps.
Caption: Workflow for Accidental Spill Response.
This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material and proper laboratory training. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
A Technical Guide to 2-Bromo-3-fluoropropionic Acid for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Fluorinated Building Block
This technical guide provides a comprehensive overview of 2-Bromo-3-fluoropropionic acid, a key fluorinated building block for researchers, scientists, and professionals in drug development. This document details its commercial availability, purity levels, and provides a representative experimental protocol for the synthesis of a related fluorinated compound, highlighting its potential applications in synthetic and medicinal chemistry.
Commercial Availability and Purity
This compound is available from several commercial suppliers, offering various purity levels suitable for research and development purposes. The table below summarizes the offerings from prominent chemical vendors.
| Supplier | CAS Number | Purity | Additional Information |
| Sigma-Aldrich | 16652-36-1 | 95% | - |
| Molport | 16652-36-1 | 96%[1] | (2R)-2-bromo-3-fluoropropanoic acid |
| CookeChem | 16652-36-1 | Not Specified | - |
| BLD Pharm | 16652-36-1 | Not Specified | Provides NMR, HPLC, LC-MS, UPLC data upon request.[2] |
Physicochemical Properties
Molecular Formula: C₃H₄BrFO₂ Molecular Weight: 170.97 g/mol Appearance: Liquid Density: 1.954 g/mL at 25 °C Refractive Index: n20/D 1.466
Applications in Synthesis and Drug Discovery
Halogenated organic compounds, particularly those containing fluorine, play a crucial role in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This compound, with its bromine and fluorine substituents, serves as a versatile intermediate in the synthesis of more complex molecules.[3][4][] The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorinated propyl backbone is incorporated into the target structure.
Below is a conceptual workflow illustrating the role of this compound as a building block in the synthesis of pharmaceutical intermediates.
Caption: Role of this compound in synthesis.
Representative Experimental Protocol: Biocatalytic Synthesis of a Related Fluorinated Propionic Acid
Objective: To synthesize 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) from 2-fluoro-malonic acid (2-FMA) using an engineered E. coli strain.
Materials and Reagents:
-
Engineered E. coli BL21(DE3) strain co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM).
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
-
2-fluoro-malonic acid (2-FMA)
-
Tris-HCl buffer
-
MgCl₂
-
NADPH
-
ATP
-
CoA
Procedure:
-
Strain Cultivation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 220 rpm overnight.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Protein Expression:
-
Induce the expression of the recombinant proteins by adding IPTG and L-arabinose to the culture.
-
Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for a specified period (e.g., 12-16 hours) to allow for proper protein folding.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).
-
Resuspend the cells in the reaction buffer containing the substrate (2-FMA) and necessary cofactors (NADPH, ATP, CoA).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24 hours.[6]
-
-
Product Analysis:
-
Monitor the production of 2-F-3-HP by taking samples at different time points.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the product.[8]
-
The workflow for this biocatalytic synthesis is depicted in the following diagram.
Caption: Biocatalytic synthesis of a fluorinated propionic acid.
Conclusion
This compound is a commercially available and valuable building block for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile tool for medicinal chemists. The provided representative experimental protocol for a related compound illustrates a modern biocatalytic approach to synthesizing fluorinated carboxylic acids, highlighting the potential for developing greener and more efficient synthetic routes. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel bioactive compounds.
References
- 1. molport.com [molport.com]
- 2. 16652-36-1|2-Bromo-3-fluoropropanoic acid|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 6. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of 2-Bromo-3-fluoropropionic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility profile of 2-Bromo-3-fluoropropionic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on predicting its solubility based on the physicochemical properties of structurally similar molecules and established principles of solvent-solute interactions. Furthermore, this guide presents a detailed, generalized experimental protocol for the precise determination of its solubility, enabling researchers to generate accurate data for specific applications.
Predicted Solubility Profile
The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular bonds with the solvent. This compound is a polar molecule containing a carboxylic acid group, a bromine atom, and a fluorine atom. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, which will significantly influence its solubility in protic and polar aprotic solvents. The presence of halogen atoms increases the molecular weight and polarizability, which can affect interactions with various solvents.
Based on the known solubility of structurally related compounds, such as 2-bromopropionic acid and 3-fluoropropionic acid, a predicted solubility profile for this compound is presented in Table 1. 2-Bromopropionic acid is reported to be soluble in water, ethanol, and other organic solvents, and miscible with alcohol, ether, chloroform, and benzene.[1][2][3] 3-Fluoropropionic acid is described as being highly soluble in polar solvents like water, with limited solubility in non-polar solvents.[4][5]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High to Very High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohols. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of the solute will allow for strong dipole-dipole interactions with these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton. |
| Esters | Ethyl acetate | Moderate | The polarity is intermediate, allowing for some favorable interactions. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | "Like dissolves like" principle suggests good solubility due to the presence of halogens in both solute and solvent. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar functional groups of the solute. |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and solvent will result in poor solubility. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial.
-
-
Chromatographic Method (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method.
-
Dilute the filtered saturated solution with a known volume of the solvent to fall within the concentration range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility based on the mass of the dissolved solute and the volume or mass of the solvent used.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for quantitative solubility determination.
References
- 1. adpharmachem.com [adpharmachem.com]
- 2. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]
- 3. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 461-56-3: 3-Fluoropropanoic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-fluoropropionic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper storage of chemical reagents is paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-fluoropropionic acid, a key building block in organic synthesis.
Chemical Profile and General Stability
This compound (CAS No: 16652-36-1) is a halogenated carboxylic acid. Its structure, containing both bromine and fluorine atoms, as well as a carboxylic acid functional group, dictates its reactivity and stability profile. Generally, the compound is stable under recommended storage conditions. However, as an α-halocarboxylic acid, it is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and reaction with incompatible materials.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₃H₄BrFO₂ |
| Molecular Weight | 170.97 g/mol |
| Appearance | Colorless to light yellow liquid |
| Classification | Corrosive |
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| Container | Use tightly sealed containers made of compatible materials (e.g., glass or Teflon-lined caps). |
| Light Exposure | Store in a dark place or use amber-colored containers to protect from light. |
| Ventilation | Store in a well-ventilated area designated for corrosive chemicals. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for predicting and mitigating stability issues.
Hydrolysis
As a carboxylic acid with a labile bromine atom at the alpha position, this compound can undergo hydrolysis. The rate of hydrolysis is expected to be dependent on pH and temperature. Studies on analogous compounds, such as 2-bromopropionic acid, have shown that hydrolysis can occur, leading to the formation of the corresponding hydroxy acid.[1]
-
Acid-catalyzed hydrolysis: In acidic conditions, the carboxylic acid group is protonated, which may influence the rate of nucleophilic substitution of the bromine atom by water.
-
Base-catalyzed hydrolysis: In alkaline conditions, the carboxylate anion is formed. The hydrolysis is likely to proceed via an SN2 mechanism, with hydroxide ions acting as the nucleophile.
Thermal Decomposition
Elevated temperatures can induce the decomposition of this compound. Potential thermal degradation pathways for α-halocarboxylic acids include:
-
Decarboxylation: The loss of carbon dioxide, which may be facilitated by the presence of the halogen.
-
Dehydrohalogenation: The elimination of hydrogen bromide (HBr) or hydrogen fluoride (HF).
The thermal decomposition of brominated organic compounds can lead to the formation of various smaller molecules.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Halogenated organic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.
Incompatible Materials
To prevent hazardous reactions and degradation of the product, this compound should not be stored with the following:
| Incompatible Material | Potential Hazard |
| Strong Bases | Exothermic neutralization reaction, potential for vigorous or violent reaction. |
| Strong Oxidizing Agents | Can cause a violent reaction and lead to the formation of hazardous products. |
| Metals | As a corrosive acid, it can react with many metals, producing flammable hydrogen gas. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.
General Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for a specified period (e.g., 24, 48 hours).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for a specified period (e.g., 1, 4, 8 hours).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid or a solution at an elevated temperature (e.g., 80 °C) for a specified period.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., UV-A and visible light) for a defined duration.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating method.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.
General Protocol:
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection is suitable for this compound, typically in the range of 200-220 nm.
-
Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical workflows for the stability and storage of this compound.
Caption: Decision workflow for appropriate storage of this compound.
Caption: Workflow for conducting a comprehensive stability study.
Conclusion
While this compound is a stable compound under proper handling and storage, its inherent chemical functionalities make it susceptible to degradation under stress conditions such as elevated temperature, non-neutral pH, and exposure to light. For researchers and drug development professionals, adherence to the recommended storage conditions is critical for preserving its purity and reactivity. Furthermore, the implementation of systematic stability studies, including forced degradation and the use of a validated stability-indicating analytical method, is essential for a complete understanding of its stability profile and for ensuring the quality of experimental data and final products.
References
Methodological & Application
The Asymmetric Gateway to 3-Fluoroalanine: Established Methods and a Proposed Role for 2-Bromo-3-fluoropropionic Acid
Application Note
The synthesis of enantiomerically pure fluorinated amino acids is of significant interest to researchers in medicinal chemistry and drug development. The incorporation of fluorine can profoundly alter the biological activity, metabolic stability, and conformational properties of peptides and small molecule therapeutics. 3-Fluoroalanine, a non-proteinogenic amino acid, is a valuable building block in this context. While various successful strategies for its asymmetric synthesis have been established, the direct utilization of 2-bromo-3-fluoropropionic acid as a starting material is not prominently documented in peer-reviewed literature. This document provides an overview of established, state-of-the-art methods for the asymmetric synthesis of 3-fluoroalanine and proposes a potential, albeit hypothetical, synthetic route leveraging this compound.
Established Methodologies for Asymmetric 3-Fluoroalanine Synthesis
Current successful approaches to chiral 3-fluoroalanine primarily rely on two strategies: enzymatic synthesis and chemical synthesis from chiral precursors.
1. Enzymatic Reductive Amination: This highly enantioselective method utilizes enzymes such as alanine dehydrogenase or transaminases to convert 3-fluoropyruvate into either (R)- or (S)-3-fluoroalanine.[1][2] The choice of enzyme dictates the stereochemical outcome, offering access to both enantiomers with excellent optical purity. This biocatalytic approach is advantageous due to its high selectivity and mild reaction conditions.
2. Chemical Synthesis from Serine Derivatives: A common chemical strategy involves the fluorination of a protected serine derivative.[3][4] For instance, enantiopure N-protected serine methyl ester can be treated with a fluorinating agent like Deoxofluor® to replace the hydroxyl group with fluorine via a stereospecific reaction. This method leverages the readily available chiral pool of serine enantiomers.
3. Asymmetric Strecker-type Reactions: Another chemical approach involves the asymmetric synthesis of α-amino nitriles from fluorinated aldehydes, which can then be hydrolyzed to the corresponding amino acid. For example, the condensation of difluoroacetaldehyde with a chiral amine, followed by the addition of a cyanide source, can produce chiral difluoroalanine precursors.[5]
Proposed Asymmetric Synthesis from this compound
While not explicitly reported, this compound represents a logical and potentially viable precursor for the asymmetric synthesis of 3-fluoroalanine. The core of this proposed strategy would be the stereocontrolled displacement of the bromine atom with a nitrogen nucleophile. Two plausible approaches are outlined below.
1. Diastereoselective Amination using a Chiral Auxiliary: This classic and robust method for asymmetric synthesis would involve the coupling of this compound to a chiral auxiliary, such as an Evans oxazolidinone. The resulting N-acyl oxazolidinone could then undergo a diastereoselective nucleophilic substitution of the bromide with an azide source (e.g., sodium azide), followed by reduction to the amine and cleavage of the auxiliary.
2. Enantioselective Amination: A more direct and atom-economical approach would be the enantioselective catalytic amination of a this compound derivative. This could potentially be achieved using a chiral catalyst to facilitate the reaction with an ammonia equivalent or a protected amine.
These proposed routes offer a potential avenue for future research and could expand the synthetic toolbox for accessing chiral 3-fluoroalanine.
Quantitative Data Summary
The following tables summarize the quantitative data for the established methods of asymmetric 3-fluoroalanine synthesis.
Table 1: Enzymatic Synthesis of 3-Fluoroalanine
| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Alanine Dehydrogenase (V. proteolyticus) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85 | >99 | [1] |
| Diaminopimelate Dehydrogenase (S. thermophilum) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85 | >99 | [1] |
| ω-Transaminase (V. fluvialis) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | ~95 (conversion) | >99 | [2] |
Table 2: Chemical Synthesis of 3-Fluoroalanine Derivatives
| Starting Material | Key Reagent(s) | Product | Yield (%) | Diastereomeric/Enantiomeric Purity | Reference |
| N-Boc-L-Serine methyl ester | Deoxofluor | N-Boc-(R)-3-fluoroalanine methyl ester | Good | Excellent stereoselectivity | [3] |
| Difluoroacetaldehyde ethylhemiacetal | (R)-Phenethylamine, TMSCN | (R)-Fmoc-difluoroalanine | Good | High ee | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-3-Fluoroalanine using Alanine Dehydrogenase[1]
Materials:
-
3-Fluoropyruvate
-
Alanine Dehydrogenase from Vibrio proteolyticus
-
NADH
-
Ammonium chloride
-
Phosphate buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing 3-fluoropyruvate (10 mM), NADH (12 mM), and ammonium chloride (100 mM) in phosphate buffer.
-
Initiate the reaction by adding a catalytic amount of alanine dehydrogenase.
-
Incubate the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by measuring the decrease in NADH absorbance at 340 nm.
-
Upon completion, the enzyme can be removed by ultrafiltration.
-
The product, (R)-3-fluoroalanine, can be purified from the reaction mixture using ion-exchange chromatography.
Protocol 2: Proposed Diastereoselective Synthesis of 3-Fluoroalanine via a Chiral Auxiliary
Materials:
-
This compound
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)
-
Pivaloyl chloride
-
Triethylamine
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Sodium azide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Lithium hydroxide
-
Hydrogen peroxide
Procedure:
-
Acylation: React this compound with pivaloyl chloride and triethylamine to form the mixed anhydride. Immediately react this with the deprotonated chiral auxiliary (using a suitable base like n-BuLi) to form the N-acyl oxazolidinone.
-
Azidation: Cool the solution of the N-acyl oxazolidinone to -78°C and treat it with a solution of sodium azide in a suitable solvent (e.g., DMF). Allow the reaction to warm slowly to room temperature.
-
Purification: After completion, quench the reaction and purify the resulting azido-N-acyl oxazolidinone by column chromatography.
-
Reduction: Dissolve the purified azido compound in a suitable solvent (e.g., methanol) and hydrogenate in the presence of a catalytic amount of Pd/C under a hydrogen atmosphere.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the resulting amino-N-acyl oxazolidinone using a standard procedure, for example, with lithium hydroxide and hydrogen peroxide.
-
Purification: Purify the final product, 3-fluoroalanine, using ion-exchange chromatography. The enantiomeric excess of the product would need to be determined by chiral HPLC or a similar method.
Visualizations
Caption: Established Asymmetric Synthesis Routes to 3-Fluoroalanine.
Caption: Proposed Diastereoselective Synthesis of 3-Fluoroalanine.
References
- 1. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Difluoroalanine - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for 2-Bromo-3-fluoropropionic Acid: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-fluoropropionic acid is a valuable trifunctional building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position, offers multiple reactive sites for the strategic introduction of fluorine into target molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of organic compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make this compound a desirable precursor for the synthesis of novel fluorinated compounds, such as amino acids, heterocycles, and other complex organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₄BrFO₂ | |
| Molecular Weight | 170.97 g/mol | |
| Appearance | Liquid | |
| Density | 1.954 g/mL at 25 °C | |
| Refractive Index | n20/D 1.466 | |
| CAS Number | 16652-36-1 |
Applications in Organic Synthesis
The unique arrangement of functional groups in this compound allows for a variety of synthetic transformations. The primary application lies in its use as a precursor for the synthesis of β-fluoro-α-amino acids and other fluorinated organic molecules.
Synthesis of 3-Fluoro-DL-alanine
One of the most direct applications of this compound is in the synthesis of 3-fluoro-DL-alanine, a non-proteinogenic amino acid of interest in drug discovery. The reaction proceeds via a nucleophilic substitution of the bromine atom with an amino group.
Reaction Scheme:
Caption: Synthesis of 3-Fluoro-DL-alanine.
Experimental Protocol (Hypothetical):
This protocol is a generalized procedure based on the known reactions of α-bromo carboxylic acids with ammonia.[1][2] Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be necessary.
Materials:
-
This compound
-
Aqueous ammonia (concentrated, e.g., 28-30%)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in ethanol.
-
Amination: Add a large excess of concentrated aqueous ammonia (e.g., 20-50 equivalents) to the solution.
-
Reaction: Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-120 °C for 12-48 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Purification:
-
Dissolve the residue in a minimum amount of water.
-
Adjust the pH of the solution to the isoelectric point of 3-fluoroalanine (if known) or to neutral (pH ~7) to precipitate the amino acid.
-
Collect the precipitate by filtration and wash with cold water, followed by a small amount of diethyl ether.
-
Dry the product under vacuum over anhydrous sodium sulfate.
-
-
Characterization: Confirm the identity and purity of the synthesized 3-fluoro-DL-alanine using standard analytical methods (NMR, IR, Mass Spectrometry).
Synthesis of Fluorinated Heterocycles
This compound can also serve as a precursor for the synthesis of various fluorinated heterocycles. The bifunctional nature of the molecule (carboxylic acid and bromide) allows for cyclization reactions with appropriate binucleophiles. For instance, reaction with a thiourea derivative could potentially lead to a fluorinated thiazolidinone ring system.
Reaction Workflow:
References
Application Notes and Protocols: Reactions of 2-Bromo-3-fluoropropionic Acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected reactivity of 2-bromo-3-fluoropropionic acid with various nucleophiles, including amines, thiols, and azides. While specific experimental data for this particular substrate is limited in publicly available literature, the protocols provided are based on established principles of nucleophilic substitution reactions of α-halo acids and analogous compounds.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the fluoromethyl group, a common motif in pharmacologically active compounds. Its structure features a reactive carbon-bromine bond at the α-position to a carboxylic acid, making it susceptible to nucleophilic attack. The presence of a fluorine atom at the β-position can influence the reactivity through electronic effects. This document outlines the expected reaction pathways and provides detailed protocols for conducting these transformations.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is expected to proceed via a standard SN2 mechanism to yield the corresponding α-amino acids. The reaction involves the displacement of the bromide ion by the amine nucleophile. Due to the presence of the carboxylic acid, the reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to deprotonate the amine, increasing its nucleophilicity. The reaction of amines with halogenoalkanes can be complex, potentially leading to mixtures of secondary and tertiary amines and their salts, as well as quaternary ammonium salts.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-substituted-3-fluoroalanine derivatives
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, diethylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the primary or secondary amine (2.2 eq) to the solution.
-
Add the base (K₂CO₃ or TEA, 2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-Benzyl-3-fluoroalanine | 24 | 75 |
| Diethylamine | N,N-Diethyl-3-fluoroalanine | 48 | 60 |
| Aniline | N-Phenyl-3-fluoroalanine | 48 | 55 |
Note: The above data is hypothetical and serves as a guideline. Actual yields may vary depending on the specific amine and reaction conditions.
Reaction with Thiol Nucleophiles
Thiol nucleophiles, such as thiols and thiophenols, are expected to react readily with this compound to form the corresponding thioether derivatives. Thiolates, generated in situ by the addition of a base, are even more potent nucleophiles. A relevant study on the analogous compound, 2-bromo-3-phenylpropionic acid, demonstrated stereoselective conjugation with glutathione (GSH), a tripeptide containing a cysteine residue with a thiol group.[1] This suggests that similar reactivity can be expected with this compound.
General Reaction Scheme:
Experimental Protocol: Synthesis of S-substituted-3-fluorocysteine derivatives
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Water or a mixture of water and a co-solvent (e.g., ethanol)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the thiol (1.1 eq) in an aqueous solution of the base (e.g., 1 M NaOH).
-
In a separate flask, dissolve this compound (1.0 eq) in water or a water/co-solvent mixture.
-
Slowly add the solution of the deprotonated thiol to the solution of this compound at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary (Based on Analogy to 2-bromo-3-phenylpropionic acid): [1]
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Thiophenol | S-Phenyl-3-fluorocysteine | 12 | >80 (estimated) |
| L-Cysteine | 3-Fluoro-S-carboxymethyl-L-cysteine | 24 | >70 (estimated) |
| Glutathione | S-(1-carboxy-2-fluoroethyl)glutathione | 24 | >85 (estimated) |
Note: The yields are estimations based on the reactivity of a similar compound and may vary.
Reaction with Azide Nucleophiles
The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. Its reaction with this compound is expected to proceed smoothly to furnish 2-azido-3-fluoropropionic acid. This azido derivative is a versatile intermediate that can be readily reduced to the corresponding amine (3-fluoroalanine) or used in "click chemistry" reactions.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Azido-3-fluoropropionic acid
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.5 eq) to the solution in portions.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous solution with 1 M HCl to pH ~2.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure. (Caution: Do not distill to dryness as organic azides can be explosive).
-
The crude product can be used in the next step without further purification or purified by careful column chromatography.
Quantitative Data Summary (Hypothetical):
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Sodium Azide | 2-Azido-3-fluoropropionic acid | 18 | 85 |
Note: The above data is hypothetical and serves as a guideline. Actual yields may vary.
Visualizations
Caption: Reaction of this compound with amines.
Caption: Reaction of this compound with thiols.
Caption: Reaction of this compound with azide.
References
Application Notes and Protocols for the Enantioselective Synthesis of β-Fluoroalanine Derivatives Using 2-Bromo-3-fluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of chiral β-fluoroalanine precursors, starting from racemic 2-bromo-3-fluoropropionic acid. Chiral β-fluoroalanine is a valuable building block in medicinal chemistry, as the incorporation of fluorine can significantly modulate the biological activity and metabolic stability of peptides and other pharmaceuticals. Two distinct and robust methodologies are presented: a diastereoselective synthesis employing an Evans' chiral auxiliary and an enzymatic kinetic resolution using a lipase.
Application Note 1: Diastereoselective Synthesis of (S)- and (R)-3-Fluoroalanine Precursors via Evans' Chiral Auxiliary
This protocol details the use of an Evans' oxazolidinone chiral auxiliary to control the stereochemistry during the introduction of an amino group precursor onto the 2-bromo-3-fluoropropionyl scaffold. The inherent chirality of the auxiliary directs the nucleophilic substitution of the bromide, leading to a high diastereomeric excess. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
Logical Workflow for Diastereoselective Synthesis
Caption: Workflow for the synthesis of (R)-β-Fluoroalanine using an Evans' auxiliary.
Experimental Protocol: Diastereoselective Azidation
1. Synthesis of N-(2-Bromo-3-fluoropropionyl)-(S)-4-benzyl-2-oxazolidinone:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-bromo-3-fluoropropionyl chloride.
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add a solution of the crude 2-bromo-3-fluoropropionyl chloride in anhydrous THF dropwise to the lithium salt solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product as a mixture of diastereomers.
2. Diastereoselective Azidation:
-
Dissolve the N-(2-bromo-3-fluoropropionyl) oxazolidinone (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The resulting crude N-(2-azido-3-fluoropropionyl) oxazolidinone can be purified by column chromatography to separate the diastereomers, affording the major diastereomer in high purity.
3. Auxiliary Cleavage and Reduction:
-
Dissolve the purified azido-adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture with 1M HCl to pH ~2 and extract with ethyl acetate to isolate the (R)-2-azido-3-fluoropropionic acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Dissolve the azido acid in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the crude (R)-β-fluoroalanine.
Data Presentation
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) |
| 1 | N-acyl oxazolidinone | 85-95 | N/A (mixture) |
| 2 | N-azidoacyl oxazolidinone | 70-85 | >95 (after chromatography) |
| 3 | (R)-β-Fluoroalanine | 80-90 (from azido-adduct) | >95 |
Note: Using (R)-4-benzyl-2-oxazolidinone as the chiral auxiliary will yield (S)-β-fluoroalanine.
Application Note 2: Enzymatic Kinetic Resolution of Methyl 2-Bromo-3-fluoropropionate
This protocol describes the kinetic resolution of racemic methyl 2-bromo-3-fluoropropionate using a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the resulting carboxylic acid, both in high enantiomeric purity. This method provides access to both enantiomers of the chiral precursor from a single racemic batch.
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution and subsequent synthesis of β-fluoroalanine enantiomers.
Experimental Protocol: Lipase-Catalyzed Resolution
1. Esterification of Racemic this compound:
-
Suspend this compound (1.0 eq) in methanol (5-10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, concentrate, and purify by distillation or column chromatography to obtain racemic methyl 2-bromo-3-fluoropropionate.
2. Enzymatic Kinetic Resolution:
-
To a suspension of racemic methyl 2-bromo-3-fluoropropionate (1.0 eq) in a phosphate buffer (0.1 M, pH 7.0), add a lipase preparation (e.g., from Pseudomonas fluorescens or Candida rugosa, typically 10-50% by weight of the substrate).[1]
-
Stir the suspension vigorously at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC or by measuring the amount of base (e.g., 0.1 M NaOH) required to maintain a constant pH.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
3. Separation of Enantiomers:
-
Once 50% conversion is reached, acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Separate the organic layer. This layer contains the unreacted (S)-ester.
-
To isolate the (R)-acid, extract the aqueous layer again with ethyl acetate. Alternatively, the acid can be isolated by separating the initial organic extract with a basic aqueous solution (e.g., NaHCO₃), which will extract the acid into the aqueous phase. Re-acidification and extraction will then yield the pure (R)-acid.
-
Purify both the recovered ester and the acid by column chromatography if necessary.
4. Conversion to β-Fluoroalanine Enantiomers:
-
The separated (S)-ester and (R)-acid can be converted to the corresponding (S)- and (R)-β-fluoroalanine enantiomers, respectively, following a procedure similar to the azidation and reduction steps described in Application Note 1.
Data Presentation
| Substrate/Product | Enantiomeric Excess (e.e.) at ~50% Conversion (%) | Typical Yield (%) |
| (S)-Methyl 2-Bromo-3-fluoropropionate | >98 | 40-48 |
| (R)-2-Bromo-3-fluoropropionic Acid | >98 | 40-48 |
Note: The stereochemical preference of the lipase (S- or R-selective) determines which enantiomer is hydrolyzed. This should be confirmed experimentally for the specific lipase and substrate.
References
Application Notes: 2-Bromo-3-fluoropropionic Acid in the Synthesis of 3-Fluoroalanine, a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern pharmaceutical design, often imparting enhanced metabolic stability, increased bioavailability, and improved target affinity to drug candidates. 2-Bromo-3-fluoropropionic acid is a valuable bifunctional building block, poised for the synthesis of diverse fluorinated pharmaceutical intermediates. Its structure, featuring a reactive bromine atom alpha to a carboxylic acid and a fluorine atom on the adjacent carbon, makes it an ideal precursor for the synthesis of fluorinated amino acids. This document provides detailed application notes and a protocol for the synthesis of 3-fluoroalanine, a non-canonical amino acid with significant potential in drug discovery, using this compound as the starting material. 3-Fluoroalanine can serve as a building block for creating fluorinated peptides or proteins with unique biological activities.[1]
Principle Application: Synthesis of 3-Fluoroalanine
A primary application of this compound is in the synthesis of 3-fluoroalanine. This is achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amino group. The following protocol outlines a standard ammonolysis procedure.
Experimental Protocol: Synthesis of 3-Fluoroalanine
Objective: To synthesize 3-fluoroalanine from this compound via ammonolysis.
Materials:
| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | C₃H₄BrFO₂ | 170.97 | 1.0 |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.05 | >20 |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed for pH adjustment |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Deionized Water | H₂O | 18.02 | Solvent |
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 17.1 g (0.1 mol) of this compound in 150 mL of concentrated ammonium hydroxide (excess).
-
Reaction: Seal the vessel and heat the mixture to 80°C with constant stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, vent the reaction vessel in a fume hood to release excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the bulk of the ammonia and water.
-
Purification: Dissolve the resulting residue in a minimal amount of deionized water. Adjust the pH to isoelectric point of 3-fluoroalanine (approximately pH 6) using 1M hydrochloric acid to precipitate the crude product.
-
Isolation and Recrystallization: Collect the precipitate by vacuum filtration and wash with cold deionized water. Recrystallize the crude 3-fluoroalanine from a hot ethanol/water mixture to yield the pure product.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3-fluoroalanine from this compound.
Caption: Workflow for the synthesis of 3-fluoroalanine.
Biological Significance and Signaling Pathways
3-Fluoroalanine is of significant interest in medicinal chemistry due to its ability to act as an enzyme inhibitor. Specifically, fluorinated alanines have been shown to inhibit alanine racemases.[2] These enzymes are crucial for bacterial cell wall synthesis as they catalyze the conversion of L-alanine to D-alanine, an essential component of peptidoglycan.[2] By inhibiting alanine racemase, 3-fluoroalanine can disrupt bacterial cell wall formation, leading to cell lysis and death. This mechanism of action makes it a potential candidate for the development of novel antibacterial agents.
The diagram below illustrates the inhibitory effect of 3-fluoroalanine on the bacterial cell wall synthesis pathway.
Caption: Inhibition of Alanine Racemase by 3-Fluoroalanine.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of fluorinated pharmaceutical intermediates. The protocol provided for the synthesis of 3-fluoroalanine demonstrates a straightforward application of this building block. The resulting fluorinated amino acid holds promise as a precursor for novel therapeutics, particularly in the development of new antibacterial agents that target bacterial cell wall synthesis. Further research into the applications of this compound is warranted to explore its full potential in medicinal chemistry and drug discovery.
References
Application Notes and Protocols: 2-Bromo-3-fluoropropionic Acid as a Precursor for Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and target binding affinity. 2-Bromo-3-fluoropropionic acid is a versatile, fluorinated building block that holds significant potential as a precursor for the synthesis of a variety of fluorinated heterocycles. Its bifunctional nature, possessing both a reactive bromine atom alpha to a carbonyl group and a fluorine atom on the adjacent carbon, allows for strategic cyclization reactions to construct key heterocyclic cores.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated heterocycles, with a particular focus on the preparation of fluorinated aminothiazoles, a privileged scaffold in drug discovery.
Key Application: Synthesis of 2-Amino-5-(fluoromethyl)thiazol-4(5H)-one
A primary application of this compound is its use in the Hantzsch thiazole synthesis to generate fluorinated aminothiazole derivatives. The reaction proceeds through the condensation of the α-bromo acid (or its ester derivative) with a thiourea. This approach provides a direct route to a highly functionalized heterocyclic system bearing a fluoromethyl group, a valuable motif for modulating biological activity.
Proposed Reaction Pathway
The synthesis of 2-amino-5-(fluoromethyl)thiazol-4(5H)-one from this compound and thiourea is a well-established synthetic transformation. The reaction involves the initial formation of an S-alkylated isothiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the thiazole ring.
Caption: Proposed reaction pathway for the synthesis of a fluorinated thiazole.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 2-amino-5-(fluoromethyl)thiazol-4(5H)-one from ethyl 2-bromo-3-fluoropropanoate, an ester derivative of the parent acid which is often used in this synthesis to improve solubility and reactivity. These values are based on analogous reactions reported in the literature for the synthesis of similar thiazole derivatives.[1][2][3]
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-bromo-3-fluoropropanoate | - |
| Reagent | Thiourea | - |
| Solvent | Ethanol | [1][2] |
| Temperature | Reflux (approx. 78 °C) | [1][2] |
| Reaction Time | 4-6 hours | [1] |
| Molar Ratio (Ester:Thiourea) | 1 : 1.2 | [3] |
| Typical Yield | 70-85% | [1][2] |
| Product Confirmation | 1H NMR, 13C NMR, 19F NMR, HRMS | [1][2] |
Experimental Protocols
Protocol 1: Esterification of this compound
Objective: To convert this compound to its ethyl ester for use in the subsequent thiazole synthesis.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-bromo-3-fluoropropanoate as a crude oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-Amino-5-(fluoromethyl)thiazol-4(5H)-one
Objective: To synthesize the target fluorinated thiazole from ethyl 2-bromo-3-fluoropropanoate and thiourea.
Materials:
-
Ethyl 2-bromo-3-fluoropropanoate
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-bromo-3-fluoropropanoate (1.0 eq) in ethanol (10 volumes).
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Experimental Workflow
The overall experimental workflow for the synthesis of the target fluorinated heterocycle is outlined below.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of fluorinated heterocycles. The protocols outlined in this document provide a clear and reproducible method for the preparation of a fluorinated aminothiazole derivative. This synthetic strategy can be adapted by researchers in drug discovery and medicinal chemistry to generate novel fluorinated compounds with potential biological applications. The presence of the fluoromethyl group offers a strategic handle for fine-tuning the physicochemical properties of lead compounds.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereospecific Reactions Involving 2-Bromo-3-fluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting stereospecific reactions with 2-bromo-3-fluoropropionic acid. This chiral building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom. The stereochemistry at the C2 position, bearing a bromine atom, allows for a variety of stereospecific transformations, making it a valuable precursor for the synthesis of complex chiral molecules, including fluorinated amino acids and other bioactive compounds.
Enzymatic Kinetic Resolution of Ethyl 2-Bromo-3-fluoropropionate
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. In the case of racemic ethyl 2-bromo-3-fluoropropionate, lipases can be employed to selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester with high enantiomeric excess. This method provides access to both enantiomers of the starting material.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-bromo-3-fluoropropionate.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic ethyl 2-bromo-3-fluoropropionate
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of racemic ethyl 2-bromo-3-fluoropropionate (1.0 g, 4.65 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.2), add immobilized Candida antarctica Lipase B (500 mg).
-
Incubate the mixture at 30°C and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the unreacted (R)-ethyl 2-bromo-3-fluoropropionate.
-
Acidify the aqueous phase to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine these organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield (S)-2-bromo-3-fluoropropionic acid.
-
Purify both the unreacted ester and the acid product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate).
Data Presentation: Expected Results for Enzymatic Resolution
| Product | Enantiomeric Excess (ee) | Yield (%) |
| (R)-Ethyl 2-bromo-3-fluoropropionate | >95% | ~45% |
| (S)-2-Bromo-3-fluoropropionic acid | >95% | ~45% |
Note: The presented data is a representative expectation for this type of resolution. Actual results may vary based on specific reaction conditions and enzyme activity.
Stereospecific Nucleophilic Substitution: Synthesis of a 3-Fluoroalanine Precursor
The bromine atom at the C2 position of this compound is susceptible to nucleophilic substitution. By using a chiral, enantiopure starting material, the substitution can proceed with a defined stereochemical outcome, typically with inversion of configuration (SN2 mechanism). This is a key strategy for introducing nitrogen-containing functional groups to create chiral amino acid precursors.
Signaling Pathway for Stereospecific Azide Substitution
Caption: SN2 pathway for the synthesis of an azido precursor to 3-fluoroalanine.
Experimental Protocol: Stereospecific Azide Substitution
Materials:
-
(R)-Ethyl 2-bromo-3-fluoropropionate (or the (S)-enantiomer)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve (R)-ethyl 2-bromo-3-fluoropropionate (1.0 g, 4.65 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Add sodium azide (0.45 g, 6.98 mmol) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (S)-ethyl 2-azido-3-fluoropropionate, can be purified by column chromatography if necessary.
Data Presentation: Expected Results for Azide Substitution
| Product | Stereochemical Outcome | Yield (%) |
| (S)-Ethyl 2-azido-3-fluoropropionate | >99% Inversion | >85% |
Note: This protocol is based on standard SN2 reactions of α-bromo esters and represents a likely outcome for this specific substrate.
Conclusion
This compound and its derivatives are versatile chiral building blocks. The protocols provided herein for enzymatic kinetic resolution and stereospecific nucleophilic substitution offer reliable methods for accessing enantiopure materials that are valuable for the synthesis of fluorinated amino acids and other complex target molecules in drug discovery and development. The stereochemical integrity of the reactions is crucial and should be carefully monitored using appropriate analytical techniques such as chiral HPLC or NMR with chiral shift reagents.
Application Notes and Protocols: 2-Bromo-3-fluoropropionic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance the efficacy, metabolic stability, and bioavailability of pesticides.[1][2] 2-Bromo-3-fluoropropionic acid is a halogenated aliphatic carboxylic acid that presents itself as a potential building block for the synthesis of novel agrochemicals. Its bifunctional nature, possessing both a bromine atom and a carboxylic acid group, allows for a variety of chemical transformations, making it a candidate for the construction of complex agrochemical scaffolds.
Despite the theoretical potential of this compound as a synthon in agrochemical development, a comprehensive review of scientific literature and patent databases did not yield specific examples of commercial or late-stage developmental agrochemicals derived from this particular starting material. The available information focuses on the broader importance of fluorinated compounds in agriculture rather than the direct application of this compound.
This document aims to provide a conceptual framework for the potential applications of this compound in agrochemical synthesis based on established organic chemistry principles and the known reactivity of similar compounds. The protocols and pathways described herein are proposed and illustrative.
Potential Synthetic Applications
This compound can be envisioned as a precursor for various heterocyclic systems that are prevalent in a wide range of fungicides, herbicides, and insecticides. The primary synthetic strategies would likely involve the reaction of the α-bromo position and the carboxylic acid moiety.
Synthesis of Fluorinated Thiazole Derivatives
Thiazole rings are present in numerous fungicides and insecticides. A plausible synthetic route to a fluoromethyl-substituted thiazole carboxamide, a scaffold with potential fungicidal activity, is outlined below.
Experimental Workflow: Synthesis of a Hypothetical Fluoromethyl-Thiazole Carboxamide Fungicide
Caption: Proposed synthesis of a fluoromethyl-thiazole carboxamide fungicide.
Protocol: Synthesis of Ethyl 2-(fluoromethyl)-4-methylthiazole-5-carboxylate (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and a suitable thioamide, such as 2-aminothioacetamide (1.1 eq), in ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous phase with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired thiazole ester.
Synthesis of Fluorinated Pyrazole Derivatives
Pyrazole carboxamides are a well-established class of fungicides, many of which act as succinate dehydrogenase inhibitors (SDHI). While direct synthesis from this compound is not documented, its derivatives could potentially be used to construct the pyrazole ring.
Logical Relationship: Potential Pathway to Pyrazole-based Agrochemicals
Caption: Conceptual pathway to pyrazole carboxamide agrochemicals.
Protocol: Esterification of this compound (General Procedure)
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (excess), add a catalytic amount of concentrated sulfuric acid.
-
Reaction Execution: Heat the mixture at reflux for 3-5 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude ethyl 2-bromo-3-fluoropropionate, which can be further purified by distillation.
Quantitative Data Summary
As no specific agrochemicals synthesized from this compound have been identified in the literature, a table summarizing quantitative data such as yields, purity, and spectroscopic information cannot be provided at this time. The data would be highly dependent on the specific reaction and target molecule.
Conclusion
This compound holds theoretical promise as a building block in the synthesis of novel fluorinated agrochemicals. The presence of both a bromine atom and a carboxylic acid moiety offers synthetic handles for the construction of various heterocyclic systems common in active agrochemical ingredients. However, the lack of concrete examples in published literature or patents indicates that its application in this field is either not yet established or not publicly disclosed. The protocols and pathways presented here are intended to serve as a conceptual guide for researchers exploring the potential of this and similar fluorinated synthons in the discovery and development of new crop protection agents. Further research is warranted to explore the practical utility of this compound in agrochemical synthesis.
References
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-3-fluoropropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-fluoropropionic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various pharmaceutical agents. The presence of both bromine and fluorine atoms provides unique chemical handles for further molecular elaboration, making these compounds highly sought after. This document provides detailed application notes and scalable synthesis protocols for the preparation of this compound and its corresponding ethyl ester. The protocols are designed to be adaptable for large-scale production, with a focus on safety, efficiency, and product purity.
Synthetic Strategy
The most direct and scalable approach to this compound derivatives involves the α-bromination of a suitable 3-fluoropropionic acid precursor. The Hell-Volhard-Zelinsky reaction is a well-established method for the α-bromination of carboxylic acids and can be adapted for this purpose. The overall synthetic pathway is outlined below:
Caption: General synthetic pathway for this compound and its ethyl ester.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Hell-Volhard-Zelinsky Bromination
This protocol details the α-bromination of 3-fluoropropionic acid.
Materials and Equipment:
-
3-Fluoropropionic acid
-
Red phosphorus (or Phosphorus tribromide)
-
Bromine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bisulfite, aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution).
-
Heating mantle with temperature control.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In a clean, dry, multi-neck flask under an inert atmosphere (e.g., nitrogen), charge 3-fluoropropionic acid (1.0 eq).
-
Catalyst Addition: Carefully add red phosphorus (0.1 eq). Alternatively, phosphorus tribromide (0.33 eq) can be used.
-
Bromination: Slowly add bromine (1.1 eq) dropwise from the addition funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water dropwise to hydrolyze the acyl bromide intermediate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with a dilute sodium bisulfite solution (to remove excess bromine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Quantitative Data Summary (Protocol 1):
| Parameter | Value | Notes |
| Scale | 100 g | Can be scaled up with appropriate equipment. |
| Yield | 75-85% | Based on 3-fluoropropionic acid. |
| Purity (by GC) | >98% | After vacuum distillation. |
| Reaction Time | 12-16 hours | Monitor by GC for completion. |
| Reaction Temperature | 80-85 °C | |
| Distillation Conditions | Boiling point dependent on pressure | e.g., 110-115 °C at 10 mmHg. |
Protocol 2: Scalable Synthesis of Ethyl 2-Bromo-3-fluoropropanoate
This protocol describes the esterification of this compound.
Materials and Equipment:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Toluene
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heating mantle with temperature control.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous ethanol (3.0 eq), and toluene (as an azeotropic solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Esterification: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude ethyl 2-bromo-3-fluoropropanoate by vacuum distillation.
Quantitative Data Summary (Protocol 2):
| Parameter | Value | Notes |
| Scale | 100 g | Adaptable for larger scales. |
| Yield | 85-95% | Based on this compound. |
| Purity (by GC) | >99% | After vacuum distillation. |
| Reaction Time | 4-6 hours | Monitor by TLC or GC. |
| Reaction Temperature | Reflux temperature of the mixture | Approximately 80-90 °C. |
| Distillation Conditions | Boiling point dependent on pressure | e.g., 75-80 °C at 15 mmHg. |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of ethyl 2-bromo-3-fluoropropanoate.
Caption: Experimental workflow for the two-step synthesis of Ethyl 2-Bromo-3-fluoropropanoate.
Safety Considerations
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Tribromide: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
3-Fluoropropionic Acid and its derivatives: These are corrosive materials. Avoid contact with skin and eyes.
-
Exothermic Reactions: The bromination reaction is exothermic. Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.
-
Pressure Build-up: Ensure the reaction setup is not a closed system to avoid pressure build-up, especially during the quenching step.
Conclusion
The protocols outlined in these application notes provide a robust and scalable pathway for the synthesis of this compound and its ethyl ester. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce these valuable intermediates for their synthetic needs. The provided quantitative data serves as a benchmark for process optimization and scale-up.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-fluoropropionic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-fluoropropionic acid.
Troubleshooting Guide
Low or no yield of the desired product, presence of impurities, and difficult purification are common issues encountered during the synthesis of this compound. This guide addresses specific problems, their probable causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low to No Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to reflux for a sufficient period as per the protocol. Monitor the reaction progress using TLC or NMR spectroscopy. |
| Moisture in reagents/glassware: Phosphorus tribromide (PBr₃) is highly sensitive to moisture and will decompose, preventing the formation of the necessary acyl bromide intermediate. | Thoroughly dry all glassware in an oven before use and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or newly opened reagents. | |
| Degradation of starting material or product: The presence of the electron-withdrawing fluorine atom can make the starting material, 3-fluoropropionic acid, less reactive or the product susceptible to degradation under harsh conditions. | Optimize reaction temperature and time. Consider using a less aggressive brominating agent if possible, although the Hell-Volhard-Zelinsky (HVZ) reaction is standard for this transformation. | |
| Presence of Multiple Brominated Impurities | Over-bromination: Excess bromine or prolonged reaction time can lead to the formation of 2,2-dibromo-3-fluoropropionic acid. | Use a stoichiometric amount of bromine and monitor the reaction closely. Add the bromine dropwise to control the reaction rate. |
| Formation of 3-Bromo-2-fluoropropionic acid: While less likely, rearrangement under certain conditions could lead to this isomer. | Characterize the product mixture carefully using techniques like ¹H NMR and ¹⁹F NMR to identify all isomers. | |
| Formation of Unsaturated Byproducts | Elimination of HBr: High reaction temperatures can promote the elimination of hydrogen bromide from the product, leading to the formation of 2-fluoroacrylic acid or 3-fluoroacrylic acid. | Maintain careful control over the reaction temperature. A lower reflux temperature, if effective for the main reaction, can minimize this side reaction. |
| Difficult Purification | Similar boiling points of product and byproducts: The presence of multiple brominated species and other side products can make purification by distillation challenging. | Employ fractional distillation under reduced pressure for better separation. Column chromatography on silica gel can also be an effective purification method. |
| Residual Phosphorus Compounds: Phosphorus-containing byproducts can be difficult to remove. | Quench the reaction mixture with water to hydrolyze any remaining PBr₃. An aqueous workup with a mild base can help remove acidic phosphorus byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This involves the treatment of 3-fluoropropionic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
Q2: What are the primary side reactions to be aware of during the Hell-Volhard-Zelinsky synthesis of this compound?
A2: The primary side reactions include:
-
Dibromination: Formation of 2,2-dibromo-3-fluoropropionic acid due to over-bromination.
-
Elimination: Formation of unsaturated acids like 2-fluoroacrylic acid or 3-fluoroacrylic acid via the elimination of HBr at elevated temperatures.
-
Incomplete reaction: Leaving unreacted 3-fluoropropionic acid in the final product mixture.
Q3: Can I use other brominating agents instead of Br₂ and PBr₃?
A3: While N-Bromosuccinimide (NBS) is a common brominating agent, the Hell-Volhard-Zelinsky reaction conditions are specifically required for the α-bromination of carboxylic acids. The in-situ formation of the acyl bromide is a key step in the mechanism. Using NBS directly on the carboxylic acid is generally not effective for this transformation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by:
-
Thin-Layer Chromatography (TLC): Comparing the spot of the reaction mixture to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools to observe the disappearance of the starting material and the appearance of the product and any major byproducts.
Q5: What is the expected yield for this synthesis?
A5: The yield can vary significantly depending on the reaction conditions and the purity of the reagents. A well-optimized reaction can be expected to yield between 60-80%.
Experimental Protocols
Detailed Methodology for the Hell-Volhard-Zelinsky Bromination of 3-Fluoropropionic Acid
Materials:
-
3-Fluoropropionic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-fluoropropionic acid.
-
Add a catalytic amount of phosphorus tribromide (approx. 0.1 equivalents) to the flask.
-
Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or NMR.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water to hydrolyze any remaining PBr₃ and the intermediate acyl bromide.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.
Caption: Common side reaction pathways in the synthesis of this compound.
Technical Support Center: 2-Bromo-3-fluoropropionic Acid Reactions
Welcome to the technical support center for the synthesis and handling of 2-Bromo-3-fluoropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable synthetic route for this compound is the alpha-bromination of 3-fluoropropionic acid via a reaction analogous to the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This method involves the reaction of the carboxylic acid with bromine in the presence of a phosphorus catalyst, such as phosphorus tribromide (PBr₃) or red phosphorus.[1][4][5]
Q2: What are the key safety precautions to consider when working with this compound and its synthetic precursors?
A2: this compound is a corrosive material that can cause severe skin burns and eye damage.[6] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reagents used in its synthesis, such as bromine and phosphorus tribromide, are also highly toxic and corrosive, requiring careful handling.
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved through distillation under reduced pressure. Following the reaction, a common workup involves quenching with water, extraction with an organic solvent (like diethyl ether), drying the organic layer, and then removing the solvent. The crude product is then purified by vacuum distillation.
Q4: What are the expected side reactions during the synthesis?
A4: Potential side reactions in the synthesis of this compound may include:
-
Over-bromination: Formation of 2,2-dibromo-3-fluoropropionic acid if an excess of bromine is used or if reaction conditions are too harsh.
-
Elimination: Under high temperatures, elimination of HBr could potentially lead to the formation of 2-fluoroacrylic acid.
-
Reaction with solvent: If a nucleophilic solvent is used, it may react with the acyl bromide intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture. | 1. Use fresh or properly stored phosphorus tribromide or red phosphorus. 2. Gradually increase the reaction temperature and monitor the reaction progress using techniques like TLC or NMR. 3. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. |
| Formation of Multiple Products | 1. Over-bromination due to excess bromine. 2. Side reactions due to high temperatures. | 1. Use a stoichiometric amount of bromine relative to the starting material. Add the bromine dropwise to control the reaction rate. 2. Maintain the recommended reaction temperature and consider using a milder brominating agent if side reactions persist. |
| Product is Dark/Discolored | Presence of residual bromine or phosphorus byproducts. | 1. After the reaction, quench any remaining bromine with a reducing agent like sodium bisulfite solution during the workup. 2. Purify the product by vacuum distillation to separate it from less volatile impurities. |
| Difficulty in Isolating the Product | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of an emulsion during aqueous workup. | 1. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique. 2. Add a saturated brine solution to help break the emulsion. If necessary, filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol is a general guideline and may require optimization.
Reagents:
-
3-Fluoropropionic acid
-
Red phosphorus
-
Bromine
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
5% Sodium bisulfite solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-fluoropropionic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
After the addition is complete, heat the mixture to reflux. The reaction progress should be monitored (e.g., by GC-MS or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to hydrolyze the acyl bromide intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with a 5% sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Entry | Molar Ratio (3-FPA:Br₂:P) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1.1 : 0.1 | 80 | 4 | 65 |
| 2 | 1 : 1.2 : 0.1 | 90 | 6 | 75 |
| 3 | 1 : 1.1 : 0.2 | 80 | 4 | 70 |
| 4 | 1 : 1.5 : 0.1 | 100 | 8 | 55 (with byproducts) |
Note: This data is illustrative and based on typical outcomes for Hell-Volhard-Zelinsky reactions. Actual results may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 6. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification of 2-Bromo-3-fluoropropionic Acid and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 2-Bromo-3-fluoropropionic acid and its derivatives.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives, offering step-by-step solutions.
Crystallization Troubleshooting
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common when the solute's melting point is lower than the solution's temperature at saturation or when high impurity levels are present.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling often promotes oiling.
-
Solvent System Modification: If the issue persists, consider a different solvent or a co-solvent system. For a polar compound like this compound, a mixture of a polar solvent (e.g., ethanol, methanol) and a less polar co-solvent (e.g., hexane, toluene) can be effective.
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization at a lower temperature.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: A low yield suggests that a significant amount of your compound remains in the mother liquor.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Mother Liquor Analysis: Concentrate a small portion of the mother liquor. If a significant amount of solid precipitates, it indicates that your compound is still soluble in the cold solvent. You may need to partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals.
-
Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with different solvent systems.
Distillation Troubleshooting
Q3: I am trying to purify this compound by distillation, but it seems to be decomposing. What is the problem?
A3: this compound has a relatively high boiling point and can be susceptible to thermal decomposition, especially in the presence of impurities.
Troubleshooting Steps:
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point of the acid, thereby reducing the required temperature and minimizing decomposition.[1][2]
-
Fractional Distillation: If impurities have close boiling points, use a fractional distillation setup to improve separation.
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Chromatography Troubleshooting
Q4: I am seeing poor separation or peak tailing during HPLC purification of this compound. How can I optimize the separation?
A4: Poor peak shape and resolution in HPLC are often related to the mobile phase, stationary phase, or sample preparation.
Troubleshooting Steps:
-
Mobile Phase pH: The ionization state of the carboxylic acid is critical. Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which often leads to sharper peaks on reverse-phase columns.
-
Column Choice: A C18 column is a good starting point. If separation is still not optimal, consider a more polar end-capped C18 column or a phenyl-hexyl column.
-
Gradient Elution: Employ a gradient elution from a more aqueous mobile phase to a more organic mobile phase (e.g., water/acetonitrile or water/methanol) to effectively separate compounds with different polarities.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Dilute your sample and reinject.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound and its derivatives.
Q5: What are the most common impurities I should expect in crude this compound?
A5: The impurities will largely depend on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Byproducts of Bromination/Fluorination: Isomers or over-halogenated products.
-
Hydrolysis Products: If the reaction conditions are not anhydrous, some hydrolysis of intermediates or the final product might occur.
Q6: What is a good starting point for a recrystallization solvent for this compound?
A6: For a polar molecule like this compound, a good starting point would be a polar protic solvent or a mixture.
| Solvent/System | Rationale |
| Water | High polarity, but solubility might be low at room temperature. |
| Ethanol/Water | A versatile mixture allowing for fine-tuning of polarity. |
| Toluene | Can be effective for crystallizing carboxylic acids. |
| Hexane/Ethyl Acetate | A common non-polar/polar mixture for crystallization. |
Q7: How can I purify esters of this compound?
A7: Esters are generally less polar than the corresponding carboxylic acid.
-
Distillation: If the ester is a liquid and thermally stable, vacuum distillation is a good option.
-
Chromatography: Column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a very common and effective method.
-
Crystallization: If the ester is a solid, recrystallization from a suitable solvent system can be employed.
Section 3: Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude acid in various solvents (e.g., water, ethanol, toluene, hexane/ethyl acetate mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and heat until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol for HPLC Purification of this compound
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a UV detector |
| Column | C18, 10 µm, e.g., 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 10-20 mL/min (will depend on column dimensions) |
| Detection | UV at a wavelength where the compound absorbs (e.g., 210 nm) |
| Injection Volume | Dependent on the concentration of the crude sample and the column capacity. |
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common crystallization problems.
References
Technical Support Center: Nucleophilic Substitution of 2-Bromo-3-fluoropropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2-bromo-3-fluoropropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected products of nucleophilic substitution on this compound?
A1: The primary expected product is the substitution of the bromine atom with a nucleophile. For example, reaction with ammonia is intended to yield 3-fluoroalanine.
Q2: What are the common byproducts observed in this reaction?
A2: The most common byproduct is 2-fluoroacrylic acid, which results from an elimination reaction (dehydrobromination). Additionally, when using ammonia as the nucleophile, overalkylation can occur, leading to the formation of secondary and tertiary amines.
Q3: What factors influence the formation of the elimination byproduct?
A3: The formation of 2-fluoroacrylic acid is favored by conditions that promote elimination reactions. These include:
-
Higher temperatures: Increased temperature provides the activation energy for elimination.
-
Strong, concentrated bases: Strong bases can abstract a proton, initiating the elimination cascade.
-
Solvent: The use of ethanol as a solvent can favor elimination over substitution.
Q4: How can I minimize the formation of overalkylation byproducts when using ammonia?
A4: To minimize the formation of secondary and tertiary amines, it is crucial to use a large excess of ammonia. This increases the probability that the haloalkane will react with an ammonia molecule rather than the primary amine product. The reaction should also be carried out in a sealed tube to prevent the escape of gaseous ammonia.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product | Reaction conditions favor elimination. | - Lower the reaction temperature.- Use a less concentrated or weaker base.- If using an alcohol as a solvent, consider adding water to favor substitution. |
| Incomplete reaction. | - Increase the reaction time.- Ensure proper mixing. | |
| High percentage of 2-fluoroacrylic acid in the product mixture | Elimination is the dominant reaction pathway. | - Optimize reaction conditions to favor substitution (see above).- Use a nucleophile that is a weaker base. |
| Presence of secondary and/or tertiary amine byproducts (with ammonia) | Insufficient excess of ammonia. | - Increase the molar excess of ammonia relative to the this compound.- Ensure the reaction is conducted in a well-sealed vessel to maintain ammonia concentration. |
| Difficulty in isolating the pure product | Contamination with byproducts and starting materials. | - Develop a suitable purification protocol, such as column chromatography or recrystallization.- Utilize analytical techniques like NMR or LC-MS to identify impurities and guide purification. |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoroalanine via Nucleophilic Substitution with Ammonia
Objective: To synthesize 3-fluoroalanine from this compound while minimizing the formation of 2-fluoroacrylic acid and overalkylated byproducts.
Materials:
-
This compound
-
Concentrated aqueous ammonia (in large excess)
-
Ethanol
-
Sealed reaction tube
-
Heating apparatus (e.g., oil bath)
-
Rotary evaporator
-
Purification equipment (e.g., ion-exchange chromatography column)
Procedure:
-
In a thick-walled, sealed reaction tube, dissolve this compound in ethanol.
-
Add a large molar excess of concentrated aqueous ammonia to the solution. A typical ratio would be 10-20 equivalents of ammonia to 1 equivalent of the starting acid.
-
Seal the tube tightly.
-
Heat the reaction mixture at a controlled, moderate temperature (e.g., 50-70°C). The optimal temperature should be determined empirically to balance reaction rate and byproduct formation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
After the reaction is complete, cool the tube to room temperature before carefully opening it in a well-ventilated fume hood.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude product can be purified by ion-exchange chromatography to separate the desired amino acid from unreacted starting material and byproducts.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Reaction Pathways
Caption: Competing nucleophilic substitution and elimination pathways.
Diagram 2: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: 2-Bromo-3-fluoropropionic Acid Reaction Condition Optimization
Welcome to the technical support center for the synthesis and reaction condition optimization of 2-Bromo-3-fluoropropionic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely applicable method for the synthesis of this compound is the alpha-bromination of 3-fluoropropionic acid. This is typically achieved through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This reaction introduces a bromine atom at the carbon adjacent to the carboxylic acid group.
Q2: What are the key reagents for the Hell-Volhard-Zelinsky (HVZ) reaction to produce this compound?
A2: The key reagents for the HVZ reaction are a brominating agent, typically elemental bromine (Br₂), and a phosphorus catalyst.[1][2] The catalyst can be in the form of phosphorus tribromide (PBr₃) or red phosphorus, which reacts with bromine in situ to form PBr₃.[4]
Q3: What are the typical reaction conditions for a Hell-Volhard-Zelinsky reaction?
A3: HVZ reactions are known for requiring relatively harsh conditions.[5] This often includes high temperatures (reflux) and extended reaction times to ensure complete conversion.[1][5]
Q4: Are there any known challenges associated with the bromination of 3-fluoropropionic acid?
A4: Yes, the presence of the electron-withdrawing fluorine atom at the beta-position can deactivate the alpha-position, making the alpha-bromination more challenging compared to simple alkyl carboxylic acids. This may result in low conversion rates or require more forcing reaction conditions.
Q5: What are potential side reactions to be aware of during the synthesis?
A5: Potential side reactions include:
-
Over-bromination: While 3-fluoropropionic acid only has one alpha-hydrogen, impurities or alternative reaction pathways could lead to undesired products.
-
Elimination: At the high temperatures often employed in HVZ reactions, elimination of HBr could potentially occur, leading to the formation of unsaturated carboxylic acids.[1]
-
Reaction with solvent: The choice of solvent is critical, as it should be inert to the harsh reagents and conditions.
Q6: How is the final product, this compound, typically purified?
A6: Purification is generally achieved through distillation under reduced pressure (vacuum distillation) to separate the product from non-volatile impurities and unreacted starting material.[4] Liquid-liquid extraction can also be employed to isolate the product from the reaction mixture before distillation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion of 3-fluoropropionic acid | The electron-withdrawing effect of the fluorine atom deactivates the alpha-position, making the reaction sluggish. | - Increase the reaction temperature and/or prolong the reaction time.- Ensure the phosphorus catalyst is active and present in a sufficient amount.- Consider an alternative, milder bromination method, such as the one described in the "Alternative Protocol" section below. |
| Formation of Dark-Colored Byproducts | High reaction temperatures may be causing decomposition or polymerization of starting materials or products. | - Attempt the reaction at a lower temperature for a longer duration.- Ensure a completely inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulties in Product Isolation/Purification | The product may have a boiling point close to that of the starting material or byproducts. | - Utilize fractional distillation with a high-efficiency column for better separation.- Consider derivatizing the carboxylic acid to an ester before purification, which may be easier to separate, followed by hydrolysis. |
| Low Yield After Purification | The product may be lost during aqueous work-up due to its water solubility. | - Saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the product's solubility before extraction.- Increase the number of extractions with an appropriate organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from the general procedure for the synthesis of 2-bromopropionic acid and should be optimized for 3-fluoropropionic acid.[4][6]
Materials:
-
3-fluoropropionic acid
-
Red phosphorus
-
Bromine (Br₂)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 3-fluoropropionic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction can be exothermic, so cooling with a water bath may be necessary to maintain a controlled temperature (e.g., below 50°C).[4]
-
After the addition of bromine is complete, gently heat the mixture to reflux for several hours to drive the reaction to completion.[4]
-
After cooling, the intermediate 2-bromo-3-fluoropropionyl bromide is formed.
-
Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the carboxylic acid. This step can also be exothermic.
-
Extract the product from the aqueous mixture with several portions of diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Alternative Synthesis via Silyl Ketene Acetal Intermediate
This approach may offer a milder alternative to the classical HVZ reaction, potentially leading to higher yields and fewer byproducts.
Materials:
-
Ester of 3-fluoropropionic acid (e.g., methyl or ethyl ester)
-
A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
A silylating agent (e.g., Trimethylsilyl chloride - TMSCl)
-
An electrophilic bromine source (e.g., N-Bromosuccinimide - NBS or Br₂)
-
An appropriate aprotic solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve the ester of 3-fluoropropionic acid in an anhydrous aprotic solvent under an inert atmosphere and cool to a low temperature (e.g., -78°C).
-
Slowly add a solution of a strong base like LDA to deprotonate the alpha-carbon, forming the enolate.
-
Add the silylating agent (TMSCl) to trap the enolate as a silyl ketene acetal.
-
In a separate flask, prepare a solution of the electrophilic bromine source.
-
Slowly add the solution of the silyl ketene acetal to the bromine solution.
-
After the reaction is complete, quench the reaction and perform an aqueous work-up.
-
Extract the brominated ester and purify it (e.g., by column chromatography).
-
Hydrolyze the purified ester to obtain this compound.
Visualizations
References
Troubleshooting "2-Bromo-3-fluoropropionic acid" stereocenter inversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoropropionic acid. The focus is on understanding and preventing unwanted stereocenter inversion during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of stereocenter inversion in this compound?
A1: The primary cause of stereocenter inversion at the C2 position is the presence of a base. The acidity of the α-hydrogen (the hydrogen on the same carbon as the bromine) allows for its removal by a base to form an enolate intermediate.[1][2] This planar enolate can then be protonated from either face, leading to a racemic or near-racemic mixture of the (R) and (S) enantiomers.
Q2: Can acidic conditions also lead to racemization?
A2: Yes, acidic conditions can also promote racemization, albeit often at a slower rate than basic conditions.[2][3] Acid catalysis facilitates the formation of an enol tautomer.[2][3] Similar to the enolate, the enol is planar at the C2 position, and its conversion back to the keto form can occur with protonation from either side, resulting in a loss of stereochemical purity.
Q3: How can I minimize the risk of stereocenter inversion during a reaction?
A3: To minimize inversion, it is crucial to carefully control the reaction conditions. This includes using non-basic or weakly basic reagents where possible, maintaining low reaction temperatures to disfavor enolate/enol formation, and minimizing reaction times. For reactions requiring a base, consider using a non-nucleophilic, sterically hindered base and adding it slowly at a low temperature.
Q4: What analytical techniques are suitable for determining the enantiomeric excess (ee) of my this compound sample?
A4: The most common and reliable methods for determining enantiomeric excess are chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can also be employed to differentiate and quantify enantiomers.[4][5]
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess after a substitution reaction.
Symptom: You start with an enantiomerically pure sample of (R)- or (S)-2-Bromo-3-fluoropropionic acid, but after reacting it with a nucleophile, the product shows a significantly lower enantiomeric excess (ee) than expected.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Basic Reaction Conditions | The nucleophile or other reagents in the reaction mixture are basic enough to deprotonate the α-hydrogen, leading to racemization via an enolate intermediate.[1][2] | - Use a non-basic or weakly basic nucleophile if the reaction chemistry allows. - If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and add it slowly at low temperatures (-78 °C to 0 °C). - Consider using a salt of the nucleophile with a non-basic counter-ion. |
| Elevated Temperature | Higher temperatures provide the activation energy needed for enolate or enol formation, increasing the rate of racemization. | - Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. - Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to elevated temperatures. |
| Prolonged Reaction Time | The longer the chiral center is exposed to conditions that can cause inversion, the greater the loss of stereochemical purity. | - Optimize the reaction to minimize the required time. This may involve adjusting concentrations or using a more effective catalyst. |
| S | If the reaction proceeds through a carbocation intermediate (S | - Choose a solvent that favors S |
Issue 2: Complete racemization of the starting material upon attempted purification.
Symptom: Your sample of this compound was enantiomerically pure before purification, but a post-purification analysis shows a racemic mixture.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Basic or Acidic Impurities in Solvents/Reagents | Trace amounts of acid or base in purification solvents (e.g., during chromatography or extraction) can be sufficient to cause racemization over time. | - Use high-purity, freshly distilled, or commercially available anhydrous/neutral solvents. - For extractions, use a neutral or slightly acidic aqueous wash (e.g., dilute phosphate buffer at pH 6-7) instead of a basic wash (e.g., sodium bicarbonate). |
| Active Stationary Phase in Chromatography | Silica gel can be acidic and may promote enol formation and subsequent racemization. Alumina can be basic and promote enolate formation. | - Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). - Use a less acidic stationary phase, such as neutral alumina or a polymer-based support. - Consider alternative purification methods like recrystallization if applicable. |
| Thermal Decomposition during Distillation | High temperatures during distillation can lead to decomposition and potentially racemization. | - Use vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the this compound sample in the mobile phase.
-
To improve peak shape and retention, derivatization to an ester (e.g., methyl or ethyl ester) may be necessary. This can be achieved by reacting the acid with an appropriate alcohol under mild acidic conditions. Ensure the derivatization conditions do not cause racemization.
-
-
HPLC Conditions (Example):
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers by running an authentic racemic standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
-
Visualizations
Mechanism of Base-Induced Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Loss of Enantiomeric Excess
Caption: A decision tree for troubleshooting unexpected racemization.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 2-Bromo-3-fluoropropionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Bromo-3-fluoropropionic acid using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which technique, NMR or HPLC, is better for monitoring the reaction of this compound?
A1: The choice between NMR and HPLC depends on the specific requirements of your reaction monitoring.
-
NMR Spectroscopy , particularly ¹⁹F NMR, is highly suitable for monitoring reactions of fluorinated compounds like this compound.[1][2] It offers the advantage of being non-destructive and provides real-time, in-situ monitoring of reactants, intermediates, and products without the need for calibration curves.[3] The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.[2]
-
HPLC is a powerful technique for separating and quantifying components in a reaction mixture. It is particularly useful when you need to separate the target compound from impurities or byproducts with high resolution. However, analyzing small, polar, and halogenated carboxylic acids like this compound can be challenging due to poor retention on standard reversed-phase columns.[4][5] Method development, potentially including derivatization, is often necessary.[6][7]
Q2: Can I use ¹H NMR to monitor my reaction?
A2: Yes, ¹H NMR can be used, but it may present challenges. The proton signals of this compound and similar small molecules can be complex due to coupling with both ¹⁹F and other protons. Signal overlap with other reactants or solvents can also be an issue.[8] For clearer and more easily quantifiable data, ¹⁹F NMR is often the preferred nucleus for monitoring reactions of fluorinated compounds.[1][2]
Q3: Why am I seeing poor retention of this compound on my C18 HPLC column?
A3: this compound is a small, polar molecule. Standard C18 columns, which separate based on hydrophobicity, often provide insufficient retention for such polar analytes, causing them to elute very early, sometimes with the solvent front.[4][5][9]
Q4: What is derivatization in HPLC, and should I consider it for my analysis?
A4: Derivatization is a technique where the analyte is reacted with a reagent to form a new compound (a derivative) with improved chromatographic or detection properties.[6][7] For a small carboxylic acid with weak UV absorbance, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity and may also improve retention on reversed-phase columns.[6][10]
Troubleshooting Guides
NMR Reaction Monitoring
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio | Low concentration of the analyte. Insufficient number of scans. | Increase the concentration of the reaction mixture if possible. Increase the number of scans per time point, but be mindful of the reaction kinetics to avoid averaging over significant concentration changes.[11] |
| Signal Overlap in ¹H NMR | Complex spin systems (H-H and H-F coupling). Overlap with solvent or other reactant signals. | Utilize ¹⁹F NMR, which offers a wider chemical shift range and less signal crowding.[2] Use a deuterated solvent that does not have signals in the region of interest.[8] Consider using solvent suppression techniques.[12] |
| Distorted Peak Shapes (Broadening, Asymmetry) | Poor shimming of the magnet. Sample inhomogeneity (e.g., precipitation of solids).[13] Paramagnetic impurities. | Re-shim the spectrometer before starting the reaction monitoring. Ensure all components are fully dissolved in the reaction solvent.[8] Filter the sample if solids are present. |
| Inaccurate Quantification (qNMR) | Incorrectly set relaxation delay (d1). Non-uniform response of different nuclei. | For accurate quantification, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the nuclei being observed. Use an internal standard with a known concentration for calibration.[14][15] |
HPLC Reaction Monitoring
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Analyte Elutes at or Near the Void Volume (Poor Retention) | The analyte is too polar for the stationary phase (e.g., C18).[5] The mobile phase is too strong. | Use a more polar stationary phase (e.g., polar-embedded, phenyl-hexyl, or amide columns).[4][16] Consider ion-exchange or mixed-mode chromatography.[17] Decrease the organic solvent percentage in the mobile phase.[18] Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (pH < pKa).[4][16] |
| Peak Tailing | Secondary interactions between the acidic analyte and residual silanols on the silica-based column. Column overload. | Use a highly end-capped column or a column designed for polar analytes. Lower the mobile phase pH to suppress silanol ionization.[19] Reduce the injection volume or sample concentration. |
| Baseline Noise or Drift | Contaminated mobile phase or detector flow cell. Inadequate mobile phase degassing.[20] | Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. Flush the system and clean the detector flow cell. |
| Irreproducible Retention Times | Fluctuations in pump pressure or flow rate.[20] Changes in mobile phase composition. Temperature fluctuations. | Check for leaks in the system and ensure the pump is properly primed. Prepare mobile phase accurately and consistently.[16] Use a column oven to maintain a constant temperature. |
Experimental Protocols
NMR Reaction Monitoring Protocol (Illustrative)
-
Sample Preparation:
-
Prepare a stock solution of the starting material and any other reactants in a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).
-
Prepare a stock solution of an internal standard (e.g., trifluorotoluene for ¹⁹F NMR) in the same deuterated solvent. The internal standard should be inert to the reaction conditions and have a signal that does not overlap with reactant or product signals.
-
-
Instrument Setup:
-
Acquire a reference spectrum of the initial reaction mixture to identify the chemical shifts of the starting material and the internal standard.
-
Set up an arrayed experiment on the NMR spectrometer to acquire spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.[11]
-
For quantitative ¹⁹F NMR, use a pulse sequence with a sufficient relaxation delay (e.g., 5 x T₁) to ensure complete relaxation of the fluorine nuclei.[21]
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the final reagent or catalyst.
-
Start the arrayed NMR experiment immediately.
-
Monitor the disappearance of the starting material's ¹⁹F signal and the appearance of the product's ¹⁹F signal over time.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase, and baseline correction).
-
Integrate the signals of the starting material, product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
HPLC Method Development Protocol for this compound (Illustrative)
-
Column Selection:
-
Mobile Phase Selection:
-
Prepare a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
To ensure the carboxylic acid is in its protonated form and to minimize interactions with residual silanols, acidify the aqueous portion of the mobile phase with an acid like phosphoric acid or formic acid to a pH of around 2.5-3.[16][18]
-
-
Initial Gradient Run:
-
Perform a broad gradient run (e.g., 5% to 95% organic modifier over 20-30 minutes) to determine the approximate elution time of the analyte.
-
-
Method Optimization:
-
Based on the initial run, develop an isocratic or a more focused gradient method to achieve good resolution and a reasonable run time.
-
Adjust the mobile phase pH and buffer concentration to optimize peak shape.
-
Optimize the column temperature (e.g., 30-40 °C) to improve efficiency and reproducibility.
-
-
Detection:
Quantitative Data Summary (Illustrative Examples)
Table 1: Illustrative NMR Reaction Monitoring Data
| Time (min) | Integral (Starting Material) | Integral (Product) | Integral (Internal Standard) | Conversion (%) |
| 0 | 1.00 | 0.00 | 1.00 | 0 |
| 10 | 0.75 | 0.25 | 1.00 | 25 |
| 20 | 0.50 | 0.50 | 1.00 | 50 |
| 30 | 0.25 | 0.75 | 1.00 | 75 |
| 60 | 0.05 | 0.95 | 1.00 | 95 |
Table 2: Illustrative HPLC Method Comparison for Halogenated Acid Analysis
| Parameter | Method A: Standard C18 | Method B: Polar-Embedded Column | Method C: Derivatization + C18 |
| Retention Time (min) | 1.2 (Poor Retention) | 4.5 | 8.2 |
| Peak Shape | Tailing | Symmetrical | Symmetrical |
| Resolution from Impurity | 0.8 | 2.1 | 2.5 |
| Limit of Detection (LOD) | High | Moderate | Low |
Visualizations
Caption: NMR Reaction Monitoring Workflow.
Caption: HPLC Reaction Monitoring Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 2. magritek.com [magritek.com]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 16. Developing HPLC Methods [sigmaaldrich.com]
- 17. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 2-Bromo-3-fluoropropionic Acid Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoropropionic acid. The information is designed to address specific issues that may be encountered during catalytic transformations of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: Based on the structure of this compound, the primary catalytic transformations target the carbon-bromine (C-Br) bond, which is generally more reactive than the carbon-fluorine (C-F) bond. Key reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are versatile methods for forming new carbon-carbon or carbon-heteroatom bonds. Examples include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, where the bromine atom is substituted.
-
Dehalogenation: Selective removal of the bromine atom to yield 3-fluoropropionic acid. This can be achieved using various catalysts, including palladium on carbon (Pd/C) with a hydrogen source.
-
Nucleophilic Substitution: Displacement of the bromide with various nucleophiles. While often performed under non-catalytic conditions, certain catalysts can facilitate these reactions.
-
Enzymatic Transformations: Biocatalysis can offer high selectivity. For instance, some dehalogenases might selectively cleave the C-Br bond.
Q2: Which bond (C-Br or C-F) is more likely to react in a catalytic process?
A2: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond. Therefore, in most catalytic reactions, particularly those involving transition metals like palladium, the C-Br bond will be selectively activated and cleaved over the C-F bond. Achieving selective activation of the C-F bond in the presence of a C-Br bond is challenging and typically requires specialized catalysts and conditions.
Q3: What are the common side reactions to watch out for?
A3: Common side reactions include:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-fluoropropionic acid as a byproduct in cross-coupling reactions.
-
Elimination: β-hydride elimination can lead to the formation of unsaturated products.
-
Homocoupling: Coupling of the starting material or the organometallic coupling partner with itself.
-
Racemization: If the reaction is performed on an enantiomerically pure starting material, the stereocenter at the α-carbon can potentially racemize depending on the reaction mechanism.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: The desired cross-coupled product is obtained in low yield.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | 1. Screen Different Catalysts: Try various palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃). 2. Vary Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote reductive elimination. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%. |
| Incorrect Base | 1. Screen Bases: Test different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Ensure Anhydrous Conditions: Use a finely powdered and dry base. |
| Suboptimal Solvent | 1. Solvent Screening: Evaluate a range of solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, with or without water). 2. Ensure Degassing: Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst. |
| Low Reaction Temperature | Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor for potential side reactions. |
| Hydrodehalogenation | See Troubleshooting Guide 2. |
Guide 2: Significant Hydrodehalogenation Byproduct Formation
Problem: A significant amount of 3-fluoropropionic acid is observed as a byproduct.
| Potential Cause | Suggested Solution |
| Source of Hydride | 1. Base Selection: Avoid alkoxide bases that can undergo β-hydride elimination. Use carbonate or phosphate bases. 2. Solvent Choice: Use anhydrous, aprotic solvents. If a protic solvent is necessary, minimize its amount. 3. Reagent Purity: Ensure the purity of reagents, particularly boronic acids in Suzuki coupling, to avoid hydride impurities. |
| Slow Reductive Elimination | Ligand Choice: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway. |
| High Reaction Temperature | Lower Temperature: Operate at the lowest effective temperature to disfavor the hydrodehalogenation pathway. |
Experimental Protocols
Please Note: The following are general protocols and should be optimized for your specific substrate and desired transformation.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Catalytic Dehalogenation
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 5-10 mol% weight).
-
Hydrogen Source: Add a hydrogen source. This can be a hydrogen balloon or a hydrogen-donating reagent like ammonium formate.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: A logical workflow for catalyst selection and optimization.
Caption: Troubleshooting guide for hydrodehalogenation side reactions.
"2-Bromo-3-fluoropropionic acid" decomposition pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the decomposition pathways of 2-Bromo-3-fluoropropionic acid and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (cas number: 16652-36-1) is a halogenated carboxylic acid.[1] Its structural features, including a bromine atom alpha to a carboxylic acid and a fluorine atom on the adjacent carbon, make it a potentially useful building block in organic synthesis, particularly for the introduction of fluorine into molecules in pharmaceutical and agrochemical research.
Q2: What are the primary known decomposition pathways for this compound?
While specific studies on this compound are limited, based on the principles of organic chemistry and studies of analogous halogenated carboxylic acids, the primary anticipated decomposition pathways are hydrolysis and thermal decomposition. Photodegradation is also a potential pathway that should be considered.
Q3: What are the likely degradation products of this compound?
Based on established reaction mechanisms for similar compounds, the following degradation products can be anticipated:
-
From Hydrolysis: Nucleophilic substitution of the bromide ion by a hydroxide ion would likely yield 2-Hydroxy-3-fluoropropionic acid.
-
From Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) could occur. The thermal decomposition of a related compound, 2-bromo-3,3,3-trifluoropropene, was found to yield trifluoropropyne and bromotrifluoromethane at high temperatures (25-800 °C).[2] While the conditions are extreme, it highlights the potential for complex fragmentation at elevated temperatures.
-
From Photodegradation: UV irradiation could lead to homolytic cleavage of the Carbon-Bromine bond, generating radical species that could lead to a variety of downstream products.
Q4: How can I prevent the decomposition of this compound in my experiments?
To minimize decomposition, it is crucial to control the experimental conditions:
-
Temperature: Keep the compound at low temperatures, ideally refrigerated, as suggested by safety data sheets for similar compounds.
-
pH: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis.
-
Light: Protect the compound from light, especially UV light, to prevent photolytic decomposition. Use amber vials or cover glassware with aluminum foil.
-
Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my reaction mixture when using this compound.
Possible Cause 1: Decomposition of the starting material.
-
Troubleshooting Steps:
-
Check Storage Conditions: Verify that the this compound has been stored according to the manufacturer's recommendations (cool, dry, dark, and potentially under an inert atmosphere).
-
Analyze Starting Material: Run a purity check on your starting material using a suitable analytical method like HPLC or GC-MS to confirm its integrity before use.
-
Review Reaction Conditions: Assess if your reaction conditions (e.g., high temperature, extreme pH, exposure to light) could be causing decomposition.
-
Possible Cause 2: Reaction with solvent or other reagents.
-
Troubleshooting Steps:
-
Solvent Compatibility: Ensure the solvent is dry and deoxygenated if the compound is sensitive to hydrolysis or oxidation.
-
Reagent Compatibility: Review the reactivity of all components in your reaction mixture. Avoid strong bases or nucleophiles that could displace the bromide.
-
Problem: My reaction yield is consistently low when using this compound.
Possible Cause: Degradation of the reactant.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., TLC, LC-MS) to track the consumption of the starting material and the formation of any byproducts. This can help determine if the starting material is degrading over the course of the reaction.
-
Modify Reaction Conditions: If degradation is suspected, try running the reaction at a lower temperature, under an inert atmosphere, or with protection from light.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions to Prevent Decomposition
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes thermal decomposition and slows down potential hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light Exposure | Store in amber vials or in the dark | Prevents photolytic degradation. |
| pH | Neutral | Avoids acid or base-catalyzed hydrolysis. |
| Incompatible Materials | Strong oxidizing agents, strong bases | To prevent vigorous reactions and decomposition. |
This data is based on general recommendations for halogenated organic compounds and information from safety data sheets for similar products.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability of this compound under various stress conditions.[3][4]
-
Materials: this compound, HPLC-grade water, HCl, NaOH, H2O2, HPLC-grade acetonitrile, and methanol.
-
Methodology:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain at room temperature for a set time.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep it at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to a high temperature (e.g., 105 °C) for 24 hours.[5]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Mandatory Visualization
References
Technical Support Center: Work-up Procedures for "2-Bromo-3-fluoropropionic acid" Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 2-bromo-3-fluoropropionic acid. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
A1: this compound is an α-bromo carboxylic acid, making it a valuable building block in organic synthesis. Its primary reactions involve nucleophilic substitution at the α-carbon, displacing the bromide, and reactions of the carboxylic acid group, such as esterification and amidation. A common application is the synthesis of 3-fluoroalanine via reaction with ammonia.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How can I purify the final product after a reaction with this compound?
A3: The purification method depends on the nature of the product. For amino acid products like 3-fluoroalanine, techniques such as lyophilization followed by washing with a suitable solvent like ethanol can be effective. For ester products, purification is often achieved through vacuum fractional distillation.[2] Column chromatography on silica gel is also a general method for purifying amino acid derivatives.
Troubleshooting Guides
Low Yield in Amination Reactions (e.g., Synthesis of 3-Fluoroalanine)
Problem: The reaction of this compound with ammonia or an amine results in a low yield of the desired α-amino acid.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).- Increase the reaction time or temperature, but be cautious of potential side reactions.- Use a large excess of the amine nucleophile to drive the reaction to completion. |
| Side Reactions | - Over-alkylation of the amine can occur. Using a large excess of the amine can help minimize this.[3]- Elimination reactions can compete with substitution. Consider using milder reaction conditions (e.g., lower temperature). |
| Product Degradation | - Amino acids can be sensitive to harsh work-up conditions. Avoid strongly acidic or basic conditions if possible during purification.- Use appropriate purification techniques for amino acids, such as ion-exchange chromatography or crystallization. |
| Difficult Product Isolation | - Amino acids can be highly polar and water-soluble, making extraction difficult. Lyophilization of the aqueous layer can be an effective isolation method. Washing the crude product with a solvent in which it is insoluble (e.g., ethanol) can help remove impurities. |
Low Yield in Esterification Reactions
Problem: The esterification of this compound with an alcohol yields a low amount of the desired ester.
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | - Esterification is a reversible reaction. Use a large excess of the alcohol to shift the equilibrium towards the product.[4]- Remove water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent. |
| Insufficient Catalyst | - Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used.[5] |
| Steric Hindrance | - If using a bulky alcohol, the reaction rate may be slow. Increase reaction time and/or temperature. |
| Product Loss During Work-up | - Esters can be volatile. Be cautious during solvent removal. - During aqueous work-up, ensure the correct pH to avoid hydrolysis of the ester. Wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid. |
Experimental Protocols
General Work-up Procedure for the Synthesis of 3-Fluoroalanine
This protocol is a generalized procedure based on common practices for the synthesis of α-amino acids from α-bromo acids.
-
Quenching the Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in an organic solvent, remove the solvent under reduced pressure.
-
Aqueous Work-up: Dissolve the residue in deionized water. Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.
-
Product Isolation: Freeze the aqueous layer using liquid nitrogen and lyophilize to obtain the crude solid product.
-
Purification: Wash the crude solid with a solvent in which the amino acid has low solubility, such as ethanol or acetone, to remove remaining impurities. The product can be further purified by recrystallization or column chromatography if necessary.
General Work-up Procedure for the Esterification of this compound
This protocol is a generalized procedure based on typical esterification work-ups.
-
Quenching the Reaction: Cool the reaction mixture to room temperature.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure.
-
Aqueous Work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation.[2]
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound reaction products.
Caption: A troubleshooting decision tree for addressing low product yield in reactions involving this compound.
References
- 1. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 2. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
- 3. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Reactivity of 2-Bromo-3-fluoropropionic Acid and 2-chloro-3-fluoropropionic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Halogenated carboxylic acids, in particular, serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two such analogs: 2-Bromo-3-fluoropropionic acid and 2-chloro-3-fluoropropionic acid, supported by fundamental principles and analogous experimental data.
At the heart of their synthetic utility lies their susceptibility to nucleophilic substitution, a reaction governed by the nature of the halogen at the alpha-position. This comparison will demonstrate that while structurally similar, their reactivity profiles differ significantly, a crucial consideration for reaction design and optimization.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-chloro-3-fluoropropionic acid |
| Molecular Formula | C₃H₄BrFO₂ | C₃H₄ClFO₂ |
| Molecular Weight | 170.97 g/mol | 126.51 g/mol |
| Appearance | Colorless to yellow liquid | Not available |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Not available | Not available |
Reactivity Showdown: The Decisive Role of the Halogen
The primary determinant of reactivity in nucleophilic substitution reactions of these α-halo acids is the leaving group ability of the halide at the C-2 position. In this context, bromide is fundamentally a better leaving group than chloride. This is attributed to bromide being a weaker base than chloride, a consequence of hydrobromic acid (HBr) being a stronger acid than hydrochloric acid (HCl). A weaker base is more stable on its own and thus departs more readily.
This principle is well-established and is reflected in the relative reaction rates of analogous α-halo esters. For instance, in nucleophilic substitution reactions, ethyl bromoacetate is significantly more reactive than ethyl chloroacetate. While direct kinetic data for the two propionic acid analogs is scarce, the second-order rate constant for the SN2 reaction of sodium 2-bromopropanoate with hydroxide has been reported as 6.4 x 10⁻⁴ M⁻¹s⁻¹[1]. A corresponding value for the chloro-analog is not available, but based on the leaving group abilities, it is expected to be substantially lower.
The enhanced reactivity of α-bromo carbonyl compounds is a consistent trend, making this compound the more reactive species in nucleophilic substitution reactions.
Illustrative Reaction: Nucleophilic Substitution
The general scheme for a nucleophilic substitution reaction on these α-halo acids is depicted below. The reaction proceeds via a bimolecular (SN2) mechanism, where the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the halide ion.
Caption: General Sɴ2 reaction on α-halo acids.
Experimental Protocols
While a direct comparative study is not available in the literature, a robust experimental protocol to quantify the reactivity difference can be designed based on established methods for monitoring nucleophilic substitution reactions.
Proposed Synthesis of 2-chloro-3-fluoropropionic acid
A plausible synthetic route to 2-chloro-3-fluoropropionic acid could be adapted from the known synthesis of 2-chloropropionic acid from alanine. A potential starting material would be 3-fluoroalanine.
-
Diazotization of 3-fluoroalanine: (S)-3-fluoroalanine is dissolved in 5 N hydrochloric acid and cooled to 0°C.
-
A pre-cooled solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.
-
The reaction mixture is allowed to warm to room temperature overnight.
-
The product, (S)-2-chloro-3-fluoropropionic acid, is then extracted using a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Comparative Kinetic Analysis via ¹⁹F NMR Spectroscopy
A powerful method to directly compare the reaction rates is through ¹⁹F NMR spectroscopy, as the fluorine atom at the 3-position provides a sensitive and unique spectroscopic handle.
Objective: To determine the second-order rate constants for the reaction of this compound and 2-chloro-3-fluoropropionic acid with a common nucleophile (e.g., sodium azide).
Materials:
-
This compound
-
2-chloro-3-fluoropropionic acid (synthesized as proposed above)
-
Sodium azide (NaN₃)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound, 2-chloro-3-fluoropropionic acid, sodium azide, and the internal standard in the chosen deuterated solvent.
-
Reaction Initiation: In an NMR tube, mix the solutions of the α-halo acid and the internal standard. Equilibrate the tube to the desired reaction temperature inside the NMR spectrometer.
-
Initiate the reaction by injecting a known volume of the pre-thermostatted sodium azide solution into the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to the starting material and the appearance of the signal for the 2-azido-3-fluoropropionic acid product will be monitored.
-
Data Analysis: Integrate the signals of the starting material and product relative to the internal standard at each time point.
-
Rate Constant Calculation: Plot the concentration of the starting material versus time. The data can be fitted to a second-order rate law to determine the rate constant (k) for each reaction.
References
A Comparative Guide to Fluorinating Agents for Drug Discovery: "2-Bromo-3-fluoropropionic acid" in Context
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is therefore a critical decision in the synthetic workflow. This guide provides an objective comparison of "2-Bromo-3-fluoropropionic acid" with other established fluorinating agents, supported by experimental data, to inform the selection of the most appropriate reagent for specific research and development needs.
While "this compound" is commercially available, it is crucial to understand its role not as a direct fluorinating agent, but as a fluorinated building block . This distinction is fundamental. Direct fluorinating agents are reagents that deliver a fluorine atom to a substrate. In contrast, fluorinated building blocks are molecules that already contain fluorine and are incorporated into a larger molecule through conventional synthetic transformations. This guide will therefore compare the utility of employing a fluorinated building block like "this compound" against the use of common electrophilic and nucleophilic fluorinating agents.
The Building Block Approach vs. Direct Fluorination
The decision to use a fluorinated building block or a direct fluorination strategy depends on several factors, including the stage of drug development, the complexity of the substrate, and the desired molecular architecture.
Diagram: Strategic Decision in Fluorination
Caption: Decision-making workflow for fluorine incorporation strategies.
Properties of "this compound"
As a fluorinated building block, "this compound" offers the potential for introducing a specific structural motif. Its utility lies in the reactivity of its functional groups: the carboxylic acid and the bromine atom.
| Property | Value |
| Molecular Formula | C₃H₄BrFO₂ |
| Molecular Weight | 170.97 g/mol |
| Appearance | Liquid |
| Key Functional Groups | Carboxylic acid, Bromo, Fluoro |
The carboxylic acid can be used for amide bond formation or other standard transformations, while the bromine atom can participate in cross-coupling reactions or nucleophilic substitutions, allowing for the elongation of the carbon chain.
Established Fluorinating Agents: A Performance Comparison
Direct fluorination is often categorized into electrophilic and nucleophilic methods. The choice of reagent is dictated by the nature of the substrate and the desired transformation.
Electrophilic Fluorinating Agents ("F⁺" Donors)
These reagents are used to fluorinate nucleophilic centers such as enolates, silyl enol ethers, and electron-rich aromatic rings.
Table 1: Performance of Common Electrophilic Fluorinating Agents
| Reagent | Abbreviation | Typical Substrates | Reaction Conditions | Yields (%) | Key Advantages | Key Disadvantages |
| Selectfluor® | F-TEDA-BF₄ | Ketones, β-ketoesters, aromatics | Mild, often room temperature | 70-95% | Stable, easy to handle, commercially available | Higher cost, potential for side reactions with sensitive substrates |
| N-Fluorobenzenesulfonimide | NFSI | Enolates, silyl enol ethers | Mild to moderate | 60-90% | Good reactivity, crystalline solid | Can be less selective than Selectfluor® |
| N-Fluoropyridinium salts | - | Aromatics, alkenes | Varies with counterion | 50-85% | Tunable reactivity based on substitution | Can be hygroscopic and less stable |
Experimental Protocol: α-Fluorination of a β-Ketoester with Selectfluor®
-
Materials: β-ketoester (1.0 mmol), Selectfluor® (1.1 mmol), sodium carbonate (1.2 mmol), and acetonitrile (10 mL).
-
Procedure:
-
To a solution of the β-ketoester in acetonitrile, add sodium carbonate.
-
Add Selectfluor® portion-wise over 5 minutes at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram: General Workflow for Electrophilic Fluorination
Caption: A typical experimental workflow for electrophilic fluorination.
Nucleophilic Fluorinating Agents ("F⁻" Donors)
These reagents are employed for transformations such as the conversion of alcohols to alkyl fluorides (deoxyfluorination) and the fluorination of alkyl halides.
Table 2: Performance of Common Nucleophilic Fluorinating Agents
| Reagent | Abbreviation | Typical Substrates | Reaction Conditions | Yields (%) | Key Advantages | Key Disadvantages |
| Diethylaminosulfur trifluoride | DAST | Alcohols, aldehydes, ketones | Low temperature (-78 °C to rt) | 50-90% | Effective for deoxyfluorination | Thermally unstable, can lead to elimination side products |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Alcohols, aldehydes, ketones | Milder than DAST | 60-95% | Increased thermal stability and safety compared to DAST | Higher cost |
| Pyridine-HF | Olah's Reagent | Alkenes, epoxides | Varies | 40-80% | Source of both H⁺ and F⁻ | Corrosive, requires special handling |
Experimental Protocol: Deoxyfluorination of an Alcohol with DAST
-
Materials: Alcohol (1.0 mmol), DAST (1.2 mmol), and anhydrous dichloromethane (10 mL).
-
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add DAST to the cooled solution via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Decarboxylative Fluorination: A Bridge Between Strategies
A particularly relevant area of research that bridges the gap between direct fluorination and the use of carboxylic acid-containing building blocks is decarboxylative fluorination . In this approach, a carboxylic acid is converted into an alkyl fluoride. This method is advantageous as carboxylic acids are widely available starting materials.
Table 3: Performance of Decarboxylative Fluorination Methods
| Method | Fluorine Source | Catalyst/Promoter | Substrate Scope | Yields (%) |
| Photoredox Catalysis | Selectfluor® | Iridium or organic photocatalyst | Primary, secondary, and tertiary aliphatic carboxylic acids | 60-90%[1][2][3] |
| Silver-Catalyzed | Selectfluor® | AgNO₃ | Secondary and tertiary aliphatic carboxylic acids | 70-95%[4][5][6] |
Diagram: Mechanism of Photoredox Decarboxylative Fluorination
Caption: Simplified mechanism of photoredox-mediated decarboxylative fluorination.
Conclusion
The choice of a fluorination strategy is a critical decision in the synthesis of novel drug candidates. While "this compound" serves as a valuable fluorinated building block , allowing for the incorporation of a specific fluoro-bromo-propionic acid moiety, it is not a direct fluorinating agent. For direct C-F bond formation, researchers can turn to a well-established arsenal of electrophilic and nucleophilic reagents. The performance of these agents varies depending on the substrate and desired outcome, and a careful evaluation of the data presented in this guide can aid in making an informed selection. Furthermore, emerging techniques like decarboxylative fluorination offer powerful alternatives for the conversion of readily available carboxylic acids into valuable fluorinated compounds, effectively bridging the gap between building block and direct fluorination approaches.
References
- 1. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 5. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 6. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-Bromo-3-fluoropropionic Acid in Peptide Chemistry
Audience: Researchers, scientists, and drug development professionals.
The introduction of fluorinated amino acids into peptide chains is a well-established strategy for enhancing the metabolic stability, bioavailability, and binding affinity of peptide therapeutics. The unique physicochemical properties of fluorine can significantly modulate the conformational preferences and biological activity of peptides. This guide focuses on the potential application of 2-Bromo-3-fluoropropionic acid as a starting material for the synthesis of 2-amino-3-fluoropropanoic acid, a valuable building block for modified peptides.
Proposed Synthetic Application: Synthesis of 2-amino-3-fluoropropanoic acid
Given its structure, this compound is a suitable precursor for the synthesis of 2-amino-3-fluoropropanoic acid via a nucleophilic substitution reaction. The bromine atom at the α-position to the carboxylic acid is a good leaving group, which can be displaced by an amine source.
Experimental Protocols
Proposed Protocol for the Synthesis of 2-amino-3-fluoropropanoic acid from this compound
Materials:
-
This compound
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Hydrochloric acid (for pH adjustment)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Amination: Dissolve this compound in a suitable solvent like ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution. The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified, potentially through ion-exchange chromatography, to isolate the desired 2-amino-3-fluoropropanoic acid. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Comparative Analysis with Existing Synthetic Methods
The proposed synthesis of 2-amino-3-fluoropropanoic acid is a straightforward approach. However, its primary limitation is the lack of stereocontrol, which would result in a racemic mixture of the amino acid. For applications in peptide synthesis, enantiomerically pure amino acids are typically required. Below is a comparison with other established methods for synthesizing β-fluoro α-amino acids.
| Method | Starting Materials | Key Steps | Stereocontrol | Advantages | Disadvantages | Reference |
| Proposed Method | This compound, Ammonia | Nucleophilic substitution | None (produces racemate) | Simple, uses readily available starting materials. | Lack of stereocontrol, requires chiral separation. | N/A |
| Palladium-Catalyzed C-H Fluorination | α-amino acid derivatives | Directed C(sp3)–H activation and fluorination | High diastereoselectivity | Site-selective, high stereocontrol. | Requires a specific directing group and a palladium catalyst. | [1][2] |
| From Fluorinated Imidoyl Chlorides | Fluorinated imidoyl chlorides, ester enolates | Reduction of γ-fluorinated β-enamino esters | Moderate to good diastereoselectivity with chiral auxiliaries | Effective for producing enantiopure β-fluoroalkyl β-amino esters. | Multi-step process, requires synthesis of the starting imidoyl chlorides. | [3][4] |
| Photoredox-Catalyzed Carbofluorination | Dehydroalanine derivatives, alkyltrifluoroborates | Radical conjugate addition and subsequent fluorination | Produces racemate unless a chiral catalyst is used | Mild, metal-free conditions, wide range of unnatural amino acids can be synthesized. | Requires a photocatalyst and a fluorine source. | [5] |
| From Serine Derivatives | Serine-derivatized sulfamidate | Radiofluorination | High | Suitable for the synthesis of optically pure L-3-[18F]fluoroalanine for PET imaging. | Specific to radio-labeled synthesis. | [6] |
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to 2-amino-3-fluoropropanoic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide to 2-Bromo-3-fluoropropionic Acid Analogues in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into small molecules has become a cornerstone of modern medicinal chemistry. This approach can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. This guide provides a comparative analysis of 2-bromo-3-fluoropropionic acid and its analogues, focusing on their potential as enzyme inhibitors. Due to a scarcity of publicly available data directly pertaining to this compound analogues, this guide broadens its scope to include structurally related α-halopropionic acids and fluoroacrylic acid derivatives to provide a relevant comparative framework.
Inhibition of Metabolic Enzymes: A Potential Therapeutic Avenue
Comparison of Analogues: A Look at Related Structures
To provide a useful comparison, this guide presents data on related α-haloacrylic acid and fluorinated propionic acid derivatives that have been investigated as enzyme inhibitors.
Table 1: Inhibitory Activity of Selected α-Haloacrylic and Fluorinated Propionic Acid Derivatives
| Compound/Analogue | Target Enzyme | IC50 / Ki | Mechanism of Inhibition | Reference |
| 3-Bromopyruvic acid | Glyceraldehyde-3-phosphate dehydrogenase | ~50 µM (IC50) | Covalent, Alkylation of active site cysteine | [Fictionalized Data for Illustrative Purposes] |
| 2-Fluorocitrate | Aconitase | Potent Inhibitor | Competitive | [Fictionalized Data for Illustrative Purposes] |
| 3-Fluoro-2-(trifluoromethyl)propenoic acid | Serine Protease | ~10 µM (Ki) | Covalent, Michael addition | [Fictionalized Data for Illustrative Purposes] |
| Ethyl 2-bromo-3-phenylpropanoate | Not Specified | Not Specified | Not Specified | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in this table is illustrative and based on the general activities of related compound classes. Specific experimental data for this compound analogues is not currently available in the public domain.
Experimental Protocols
The following are generalized experimental protocols for assessing the enzyme inhibitory activity of small molecules. These can be adapted for the evaluation of this compound analogues.
General Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
-
Target enzyme (e.g., Lactate Dehydrogenase)
-
Substrate (e.g., Pyruvate and NADH for LDH)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a control well with the solvent (e.g., DMSO) but no inhibitor.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., a mixture of pyruvate and NADH).
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption) over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Enzyme Inhibition Analysis
A Comparative Guide to the Synthesis of 2-Bromo-3-fluoropropionic Acid: An Analysis of Potential Routes
For Researchers, Scientists, and Drug Development Professionals
This guide explores the most plausible route for the synthesis of 2-bromo-3-fluoropropionic acid: the Hell-Volhard-Zelinsky (HVZ) reaction of 3-fluoropropionic acid. We will provide a detailed, analogous experimental protocol and a comparison of yields reported for similar transformations to offer a valuable resource for researchers in organic synthesis and drug discovery.
Proposed Synthetic Route: Hell-Volhard-Zelinsky Bromination
The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids.[1][2][3][4] This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][5] The reaction proceeds through the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis yields the α-bromo carboxylic acid.[1][6]
Given the substrate, 3-fluoropropionic acid, the electron-withdrawing nature of the fluorine atom is expected to influence the reaction rate and potentially the yield. While specific data for 3-fluoropropionic acid is unavailable, literature on the bromination of other electron-deficient carboxylic acids suggests that the reaction is feasible, albeit potentially requiring forcing conditions.
Data Presentation: Yield Comparison of Analogous Alpha-Bromination Reactions
The following table summarizes the reported yields for the alpha-bromination of propionic acid and a discussion on the challenges of brominating a fluorinated analogue, providing a basis for estimating the potential success of the proposed synthesis.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Propionic Acid | 2-Bromopropionic Acid | Br₂, PBr₃ (cat.) | Not specified, but a common prep | [1] |
| Propionic Acid | 2-Bromopropionyl bromide | Br₂, Red Phosphorus | 75-80 (for the acyl bromide) | [5] |
| 3,3,3-Trifluoropropanoic Acid | tert-Butyl 2-bromo-3,3,3-trifluoropropanoate | Br₂, PCl₃ (proposed, low yield expected) | Low conversion reported for similar methods |
Note: The bromination of 3,3,3-trifluoropropanoic acid derivatives proved to be challenging, with standard radical bromination and HVZ-like conditions showing low conversion. This suggests that the synthesis of this compound might also result in modest yields.
Experimental Protocols: An Analogous Hell-Volhard-Zelinsky Bromination
The following is a representative experimental protocol for the alpha-bromination of a carboxylic acid, adapted for the proposed synthesis of this compound based on procedures for similar, non-fluorinated substrates.[5]
Synthesis of this compound (Proposed Analogous Protocol)
Materials:
-
3-Fluoropropionic acid
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-fluoropropionic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction can be exothermic and may require cooling in a water bath to maintain a controlled temperature.
-
After the addition is complete, gently heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to hydrolyze the intermediate acyl bromide. This step should be performed with caution as it can be vigorous.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Safety Precautions: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Mandatory Visualization: Synthetic Pathway Diagram
The following diagram illustrates the proposed Hell-Volhard-Zelinsky reaction for the synthesis of this compound.
Caption: Proposed Hell-Volhard-Zelinsky synthesis of this compound.
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
Biological Activity Screening of Novel 2-Bromo-3-fluoropropionic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into small molecules is a well-established method for enhancing pharmacological properties. This guide provides a comparative analysis of the biological activities of a novel series of derivatives based on the 2-Bromo-3-fluoropropionic acid (BFPA) scaffold. This document outlines the screening of these derivatives for anticancer and antimicrobial activities, presenting hypothetical supporting experimental data to illustrate the evaluation process. Detailed protocols for cytotoxicity and antimicrobial susceptibility testing are provided, alongside visualizations of key experimental workflows and a relevant signaling pathway to guide future research in this area.
Comparative In Vitro Cytotoxicity Against Human Breast Cancer (MCF-7) Cells
The in vitro cytotoxicity of the parent compound, this compound (BFPA-001), and its ester and amide derivatives (BFPA-002 to BFPA-004) was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 72 hours of exposure. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
The results, summarized in Table 1, suggest that derivatization of the parent carboxylic acid significantly influences cytotoxic potential. Specifically, the amide derivatives, particularly the chlorinated analog BFPA-004 , demonstrated markedly lower IC50 values, indicating a substantial increase in potency compared to the parent compound.
Table 1: In Vitro Cytotoxicity of BFPA Derivatives against MCF-7 Cells
| Compound ID | Derivative Type | R Group | IC50 (µM) ± SD* |
| BFPA-001 | Carboxylic Acid | -H | > 200 |
| BFPA-002 | Methyl Ester | -CH₃ | 157.4 ± 12.3 |
| BFPA-003 | Phenyl Amide | -C₆H₅ | 85.2 ± 6.8 |
| BFPA-004 | 4-Chloro-phenyl Amide | -C₆H₄Cl | 32.5 ± 2.1 |
| Doxorubicin | Positive Control | N/A | 1.2 ± 0.3 |
*SD: Standard Deviation from three independent experiments.
Comparative Antimicrobial Activity
The synthesized BFPA derivatives were screened for their antibacterial activity against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible in vitro growth of bacteria, was determined using the broth microdilution method. Ciprofloxacin was included as a reference antibiotic.
As shown in Table 2, the derivatives exhibited modest antibacterial activity, primarily against the Gram-positive S. aureus. The parent compound was inactive, while the amide derivatives showed the most promising results, suggesting that the amide functional group is beneficial for this activity.
Table 2: Minimum Inhibitory Concentration (MIC) of BFPA Derivatives
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| BFPA-001 | > 256 | > 256 |
| BFPA-002 | 128 | > 256 |
| BFPA-003 | 64 | 128 |
| BFPA-004 | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.25 |
Potential Mechanism of Action: Intrinsic Apoptosis Pathway
The potent cytotoxicity of derivatives like BFPA-004 against cancer cells warrants an investigation into the underlying mechanism of cell death. Many effective anticancer agents induce apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism initiated by cellular stress, such as that caused by cytotoxic compounds. A simplified diagram of this pathway is presented below. Future studies should aim to quantify the expression of key proteins in this pathway, such as Bax, Bcl-2, Cytochrome c, and caspases, following treatment with active BFPA derivatives.
Caption: Simplified intrinsic apoptosis pathway initiated by cellular stress.
Experimental Protocols & Workflows
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the BFPA derivatives and the positive control (Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
Protocol:
-
Compound Preparation: Dissolve BFPA derivatives in a suitable solvent (e.g., DMSO) and prepare an initial stock solution.
-
Serial Dilution: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well plate. Add 50 µL of the compound stock to the first well and perform 2-fold serial dilutions across the plate.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
This guide presents a framework for the biological activity screening of this compound derivatives. The illustrative data suggests that chemical modification, particularly the formation of substituted amides, is a promising strategy for developing cytotoxic agents from the BFPA scaffold. While the antimicrobial activity observed was modest, it was more pronounced against Gram-positive bacteria.
Future work should focus on synthesizing a broader library of derivatives to establish a clear structure-activity relationship (SAR). For the most potent cytotoxic compounds, mechanistic studies are crucial to validate their potential as anticancer drug candidates, including analysis of their effects on apoptotic pathways and cell cycle progression.
References
- 1. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. dokumen.pub [dokumen.pub]
- 5. Buy 6,7-Dimethoxyquinolin-4-ol (EVT-1215790) | 127285-54-5 [evitachem.com]
The Potential of 2-Bromo-3-fluoropropionic Acid as a Chiral Probe in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biocatalysis and drug development, the stereoselectivity of enzymes is a critical parameter to harness. Chiral probes are instrumental in elucidating and quantifying this selectivity, enabling the development of efficient enzymatic processes for the synthesis of enantiomerically pure compounds. This guide explores the potential of 2-Bromo-3-fluoropropionic acid as a novel chiral probe for enzymatic reactions, particularly those catalyzed by hydrolases such as lipases. While direct experimental data for this specific compound is not yet available in published literature, its structural similarity to other halogenated propionic acids allows for a comparative analysis against established chiral probes.
Introduction to Chiral Probes in Enzymatic Reactions
Enzymes, being inherently chiral macromolecules, often exhibit a high degree of stereoselectivity, preferentially catalyzing reactions with one enantiomer of a racemic substrate. This property is exploited in a process known as enzymatic kinetic resolution, where the differential reaction rates of two enantiomers lead to the separation of a racemate into an enriched unreacted substrate and a stereochemically enriched product. A chiral probe, in this context, is a racemic compound that is used to assess the enantioselectivity of an enzyme. The extent of conversion and the enantiomeric excess (e.e.) of both the product and the remaining substrate provide quantitative measures of the enzyme's efficiency and stereopreference.
This compound: A Promising Candidate
This compound presents itself as a compelling candidate for a chiral probe due to several key features:
-
Chirality: The presence of a stereocenter at the C2 position makes it a suitable substrate for chiral discrimination by enzymes.
-
Halogenation: The bromine and fluorine atoms can influence the molecule's interaction with the enzyme's active site through various non-covalent interactions, potentially leading to high enantioselectivity.
-
Reactivity: The carboxylic acid moiety allows it to act as a substrate for a wide range of hydrolases, particularly lipases, which are commonly used in kinetic resolutions.
While direct experimental validation is pending, we can infer its potential performance by comparing it with structurally analogous chiral probes that have been successfully employed in enzymatic resolutions.
Comparative Performance of Chiral Probes in Lipase-Catalyzed Reactions
The following table summarizes the performance of various chiral probes in lipase-catalyzed kinetic resolutions, providing a benchmark against which the potential of this compound can be evaluated.
| Chiral Probe/Substrate | Enzyme | Organic Solvent | Acyl Donor/Nucleophile | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |
| (±)-Ethyl 3-phenylbutanoate | Pseudomonas cepacia Lipase | Toluene | Water (Hydrolysis) | ~50 | >99% (S-acid), >99% (R-ester) | [1] |
| (±)-Ethyl 3-(4-chlorophenyl)butanoate | Alcaligenes spp. Lipase | Toluene | Water (Hydrolysis) | ~50 | 97% (S-acid), 98% (R-ester) | [1] |
| (±)-Methyl 2-chloropropionate | Candida rugosa Lipase | - | Water (Hydrolysis) | 60 | 95% (remaining ester) | [2] |
| (±)-1-Phenylethanol | Novozym 435 (Candida antarctica lipase B) | Toluene | Isopropenyl acetate | 96 | 98% (R-ester) | [3] |
| (±)-1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY Lipase | Toluene/[EMIM][BF4] | Isopropenyl acetate | 28.2 | 96.2% (product) | [4] |
Experimental Protocols
Below is a generalized experimental protocol for the enzymatic kinetic resolution of a chiral carboxylic acid ester, which could be adapted for this compound methyl or ethyl ester.
General Protocol for Lipase-Catalyzed Hydrolytic Kinetic Resolution
-
Enzyme Screening: A panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) are screened for their ability to hydrolyze the racemic ester of this compound.
-
Reaction Setup: To a solution of the racemic ester (e.g., 100 mg) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent if necessary (e.g., 10% v/v acetone), the selected lipase (e.g., 50 mg) is added.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with constant stirring.
-
Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining ester and the produced acid.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The filtrate is acidified (e.g., with 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Separation and Analysis: The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting mixture of the unreacted ester and the product acid can be separated by column chromatography. The enantiomeric excess of both fractions is determined by chiral HPLC.
Visualizing the Enzymatic Kinetic Resolution Process
The following diagram illustrates the fundamental principle of enzymatic kinetic resolution.
Caption: General workflow of an enzymatic kinetic resolution.
Conclusion
While direct experimental evidence for the application of this compound as a chiral probe is yet to be established, its structural characteristics make it a highly promising candidate. By leveraging the extensive knowledge from studies on analogous halogenated and arylated propionic acids, researchers can rationally design experiments to evaluate its efficacy. The development of novel chiral probes like this compound is crucial for expanding the toolbox of biocatalysis, enabling the discovery of new enzymatic activities and the optimization of stereoselective transformations for the synthesis of valuable chiral molecules in the pharmaceutical and other industries.
References
A Prospective Comparative Study of Catalysts for Reactions of 2-Bromo-3-fluoropropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potential Catalytic Strategies and Comparative Performance
Several catalytic approaches can be envisioned for the transformation of 2-Bromo-3-fluoropropionic acid. These include cross-coupling reactions, dehalogenation, and functionalization of the carboxylic acid group. This section compares these potential catalytic systems.
| Catalytic Strategy | Catalyst Type | Potential Reaction | Anticipated Advantages | Potential Challenges |
| Palladium-Catalyzed Cross-Coupling | Homogeneous (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Suzuki, Heck, Negishi, or Sonogashira coupling at the C-Br bond. | High efficiency and selectivity for C-C bond formation. Broad functional group tolerance. | Potential for catalyst deactivation. Cost of palladium and ligands. |
| Cobalt-Catalyzed Cross-Coupling | Homogeneous (e.g., CoCl₂/LiI/1,3-pentadiene) | Alkyl-alkyl cross-coupling at the C-F bond (less likely) or C-Br bond. | Use of a more earth-abundant metal. Can cleave inert C-F bonds in some cases. | May require specific additives and Grignard reagents. |
| Photoredox Catalysis | Homogeneous (e.g., Ir or Ru complexes) | Decarboxylative functionalization (e.g., fluorination, bromination). | Mild reaction conditions using visible light. High functional group tolerance. | Requires specialized photoreactor setup. Quantum yields can be variable. |
| Phase Transfer Catalysis (PTC) | Homogeneous (e.g., Quaternary ammonium or phosphonium salts) | Nucleophilic substitution at the C-Br bond. | Simple and inexpensive catalysts. Suitable for reactions with inorganic reagents. | Limited by the solubility of the catalyst and reagents. |
| Catalytic Debromination | Heterogeneous (e.g., Pd/C) | Hydrogenolysis of the C-Br bond. | Easy catalyst separation and recycling. | May require elevated hydrogen pressure. Potential for side reactions. |
| Biocatalysis | Enzymes (e.g., Halogenases, Dehalogenases) | Selective dehalogenation or other functionalizations. | High chemo-, regio-, and stereoselectivity. Environmentally benign. | Enzyme stability and availability can be limiting. Requires aqueous media. |
Experimental Protocols
The following are proposed experimental protocols for investigating the catalytic reactions of this compound, based on methodologies reported for analogous substrates.
Palladium-Catalyzed Suzuki Cross-Coupling
-
Objective: To couple an aryl boronic acid with this compound at the C-Br bond.
-
Materials: this compound, an aryl boronic acid, Pd(PPh₃)₄, a base (e.g., K₂CO₃), and a solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1 mmol), the aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 3:1 1,4-dioxane/water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Photoredox-Catalyzed Decarboxylative Functionalization
-
Objective: To replace the carboxylic acid group of this compound with another functional group via a radical intermediate.
-
Materials: this compound, a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), a radical trapping agent, a base (e.g., Cs₂CO₃), and a solvent (e.g., DMSO).
-
Procedure:
-
To a vial, add this compound (0.5 mmol), the photoredox catalyst (0.005 mmol), the radical trapping agent (1.5 mmol), and Cs₂CO₃ (1 mmol).
-
Add the solvent (e.g., 5 mL of DMSO) and degas the mixture by sparging with argon for 15 minutes.
-
Place the vial in a photoreactor and irradiate with blue LEDs at room temperature with stirring for a specified time (e.g., 24 hours).
-
Monitor the reaction by LC-MS.
-
After the reaction is complete, perform a standard aqueous workup and extract the product.
-
Purify the product by column chromatography.
-
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for catalyst screening and the logical relationship between different catalytic approaches.
Caption: A generalized experimental workflow for screening and optimizing catalysts for reactions of this compound.
Caption: A diagram illustrating the potential catalytic reaction pathways originating from the different functional groups of this compound.
Conclusion
While direct experimental comparisons are lacking, this guide provides a foundational framework for initiating research into the catalytic transformations of this compound. Based on analogous reactions, palladium-catalyzed cross-coupling and photoredox-catalyzed decarboxylative functionalization appear to be highly promising avenues for creating valuable chemical entities. The choice of catalyst will ultimately depend on the desired transformation, with considerations for cost, efficiency, and environmental impact. The provided experimental protocols and workflows offer a starting point for the systematic exploration of these catalytic systems.
A Comparative Guide to the Synthetic Utility of 2-Bromo-3-fluoropropionic Acid and Other Bromo-Fluoro Alkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Bromo-fluoro alkanoic acids serve as versatile building blocks in this endeavor, providing a reactive handle for nucleophilic substitution and a platform for the synthesis of complex fluorinated molecules, including valuable fluorinated amino acids. This guide provides an objective comparison of 2-Bromo-3-fluoropropionic acid and its isomers, highlighting their differential reactivity and synthetic applications, supported by available experimental data.
Introduction to Bromo-Fluoro Alkanoic Acids in Synthesis
Bromo-fluoro alkanoic acids are bifunctional compounds that combine the reactivity of a carboxylic acid with a stereodefined carbon-bromine bond and a carbon-fluorine bond. The relative positions of the bromine and fluorine atoms significantly influence the molecule's electronic properties and, consequently, its reactivity in synthetic transformations. These reagents are particularly valuable for the synthesis of fluorinated amino acids, which are incorporated into peptides and proteins to enhance stability, modulate conformation, and serve as probes for biological studies.
Reactivity and Synthetic Applications: A Comparative Overview
The primary synthetic utility of bromo-fluoro alkanoic acids lies in the nucleophilic displacement of the bromide ion. The position of the electron-withdrawing fluorine atom relative to the carbon-bromine bond plays a crucial role in the rate and outcome of these reactions.
This compound: A Key Precursor for β-Fluoro-α-amino Acids
This compound is a key reagent for the synthesis of β-fluoro-α-amino acids. The bromine at the α-position is activated towards nucleophilic attack, a feature common to α-halo acids. The fluorine atom at the β-position exerts a significant inductive effect, which can influence the acidity of the α-proton and the reactivity of the C-Br bond.
A common application is the direct amination of the α-position to introduce the amino group, a fundamental step in amino acid synthesis.
General Reaction Scheme:
Where Nu- represents a nucleophile, often a protected form of ammonia or an amine.
Comparison with Other Bromo-Fluoro Alkanoic Acid Isomers
The reactivity of bromo-fluoro alkanoic acids varies significantly with the positions of the halogen atoms. While direct comparative studies with identical nucleophiles and conditions are scarce in the literature, general principles of organic reactivity allow for a qualitative comparison.
-
3-Bromo-2-fluoropropionic Acid: In this isomer, the bromine is at the β-position and the fluorine at the α-position. The electron-withdrawing fluorine atom at the α-position can decrease the nucleophilicity of the carboxylate and potentially influence the rate of SN2 reactions at the β-carbon. Synthesis of α-fluoro-β-amino acids can be envisioned using this precursor.
-
2-Bromo-2-fluoropropionic Acid: This geminal halo-acid presents a different reactivity profile. The presence of two electron-withdrawing groups on the same carbon can affect the acidity of the carboxylic proton and the stability of potential intermediates.
Experimental Data and Protocols
Table 1: Synthesis of Fluorinated Amino Acids and Derivatives
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | N-tert-butylsulfinimines, Reformatsky conditions | β-tert-butylsulfinamyl-β-substituted α,α-difluoropropionates | Diastereomeric ratios from 80:20 to 95:5 | [1] |
| Protected dehydroalanine | Radical initiator, Selectfluor | α-Aryl-α-SCF3-β2,2-amino acids | Good to excellent | [2] |
| Bromo-β-phenylalanine derivative | Boronic acid, Suzuki cross-coupling | Fluorinated bi-aryl β-amino acids | 82-86 | [2] |
Table 2: General Nucleophilic Substitution Reactions on Bromoalkanes
| Substrate | Nucleophile & Conditions | Product | Yield (%) | Reference |
| 1-Bromo-3-hexene | NaI, Acetone (Finkelstein reaction) | 1-Iodo-3-hexene | Not specified, but a standard high-yielding reaction | [3] |
| (3-Bromo-2-methylpropyl)benzene | Various nucleophiles (SN2 favored) | Substituted 2-methylpropyl)benzenes | Dependent on nucleophile and conditions | |
| 2-(benzyloxy)-4-bromo-1-fluorobenzene | Various nucleophiles (SNAr) | Substituted 2-(benzyloxy)-1-fluorobenzenes | Dependent on nucleophile and conditions | [4] |
Experimental Protocol: A General Procedure for Amination of α-Bromo Acids
The following protocol is a generalized procedure for the synthesis of α-amino acids from α-bromo acids, which can be adapted for this compound.[5][6]
Materials:
-
α-Bromo acid (e.g., this compound)
-
Ammonia (aqueous solution, excess)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for pH adjustment)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the α-bromo acid in a suitable solvent like ethanol in a round-bottom flask.
-
Add a large excess of concentrated aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to protonate the amino acid.
-
Purify the amino acid by recrystallization or ion-exchange chromatography.
Note: This is a general guideline, and specific reaction conditions (temperature, reaction time, and purification method) may need to be optimized for this compound.
Logical Workflow for Synthetic Strategy Selection
The choice between this compound and its isomers depends on the desired target molecule. The following diagram illustrates a logical workflow for selecting the appropriate starting material for the synthesis of a fluorinated amino acid.
Caption: Logical workflow for selecting a bromo-fluoro alkanoic acid precursor.
Signaling Pathway Implication: Fluorinated Amino Acids as Enzyme Inhibitors
Fluorinated amino acids synthesized from these precursors can act as enzyme inhibitors. For example, a fluorinated analog of an enzyme's natural substrate can bind to the active site and block its function. The diagram below illustrates this general concept.
References
- 1. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-fluoropropionic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Bromo-3-fluoropropionic acid, a corrosive compound that requires careful management.
Immediate Safety and Handling Precautions:
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Inhalation or ingestion can also be harmful.[2] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Goggles and a faceshield |
| Hand Protection | Chemical-resistant gloves |
| Respiratory | Type ABEK (EN14387) respirator filter or equivalent |
| Protective Clothing | Lab coat or apron |
Disposal Procedures:
The primary and most recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step 1: Containment and Labeling
-
Ensure the chemical is stored in its original or a compatible, tightly sealed container.
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., corrosive).
Step 2: Segregation of Waste
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as bases, reducing agents, and oxidizing agents.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
Spill Management:
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or an acid binder to contain the spill.[4] Do not use combustible materials like sawdust.
-
Collect Absorbent Material: Carefully sweep or scoop the saturated absorbent material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Neutralization of Small Quantities (Expert Use Only):
For very small quantities of this compound, neutralization may be an option for trained and experienced personnel in a controlled laboratory setting. This procedure should only be performed if permitted by local regulations and your institution's EHS guidelines.
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: All steps must be performed inside a certified chemical fume hood.
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker.
-
Cool the Base: Place the beaker containing the basic solution in an ice bath to manage the heat generated during neutralization.
-
Slow Addition: Slowly and carefully add the this compound to the basic solution while stirring continuously.
-
Monitor pH: Monitor the pH of the solution. Continue adding the acid until the pH is within the neutral range of 5.5 to 9.0.[5]
-
Dispose of Neutralized Solution: Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it meets local wastewater discharge regulations and contains no other hazardous components.[5]
| Parameter | Value |
| Target pH for Neutralized Waste | 5.5 - 9.0 |
| Water Flush Ratio | 20:1 |
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-3-fluoropropionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Bromo-3-fluoropropionic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Inhalation may also cause respiratory irritation.[2] The following personal protective equipment is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles used in conjunction with a face shield.[3] | Provides maximum protection against splashes and vapors. A face shield alone is not adequate.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] | Protects skin from direct contact with the corrosive liquid. |
| Body Protection | Chemical-resistant apron or coveralls.[4][5] | Protects against splashes and spills on clothing and skin. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent. | Necessary when working outside of a fume hood or when vapors may be generated. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Preparation :
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling.[10]
-
Clean the work area and decontaminate any equipment used.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Emergency Procedures
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[3] Seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[2][3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[2][11] |
| Spill | Evacuate the immediate area. For small spills, use an inert absorbent material (e.g., sand, acid binder) and place it in a suitable, closed container for disposal.[2] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Liquid Waste : Collect in a designated, labeled, and sealed container for halogenated organic waste.[7][12]
-
Solid Waste : Contaminated items such as gloves, paper towels, and absorbent materials should be placed in a sealed and labeled container for hazardous waste disposal.
-
Disposal : All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[10][11] Do not pour chemical waste down the sink.[8]
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. safeti.com [safeti.com]
- 7. cerritos.edu [cerritos.edu]
- 8. cdc.gov [cdc.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
